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(2S,3R)-3-hydroxypiperidine-2-carboxylic acid Documentation Hub

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  • Product: (2S,3R)-3-hydroxypiperidine-2-carboxylic acid
  • CAS: 194297-98-8

Core Science & Biosynthesis

Foundational

The Pivotal Role of Physicochemical Properties in the Development of Substituted Piperidine-Carboxylic Acids as Therapeutics

A Technical Guide for Researchers and Drug Development Professionals Abstract Substituted piperidine-carboxylic acids are a cornerstone in modern medicinal chemistry, primarily due to their structural analogy to key neur...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted piperidine-carboxylic acids are a cornerstone in modern medicinal chemistry, primarily due to their structural analogy to key neurotransmitters like γ-aminobutyric acid (GABA).[1] Their therapeutic potential spans a range of neurological disorders, including epilepsy and anxiety.[1] However, the journey from a promising compound to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. This guide provides an in-depth exploration of these properties, focusing on pKa, lipophilicity (logP/logD), solubility, and crystal structure. By elucidating the causality behind experimental choices and providing detailed protocols, this document serves as a vital resource for scientists dedicated to advancing piperidine-based therapeutics.

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a prevalent motif in numerous natural products and pharmaceutical agents.[2] When combined with a carboxylic acid function, it gives rise to a class of compounds with significant biological activity. A prime example is nipecotic acid (piperidine-3-carboxylic acid), a potent inhibitor of GABA uptake.[1][3] The zwitterionic nature of these molecules at physiological pH presents a significant challenge for drug development, particularly concerning their ability to cross the blood-brain barrier.[1] Therefore, a meticulous evaluation of their physicochemical characteristics is not merely a routine step but a fundamental necessity for rational drug design.

The strategic placement of substituents on the piperidine ring can profoundly influence its physicochemical profile.[4] These modifications can alter the compound's pKa, lipophilicity, and solubility, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[5] Understanding these structure-property relationships is paramount for optimizing drug-like characteristics and achieving therapeutic efficacy.

Foundational Physicochemical Parameters

Acid Dissociation Constant (pKa): The Gatekeeper of Ionization

The pKa value dictates the extent of ionization of a molecule at a given pH. For piperidine-carboxylic acids, two key ionizable groups exist: the carboxylic acid and the piperidine nitrogen. The interplay of these two pKa values determines the molecule's net charge and, consequently, its interaction with biological membranes and targets.

The ionization state is a critical determinant of a drug's ability to permeate biological membranes.[6] While the neutral form of a molecule can more readily diffuse across lipid bilayers, the ionized form often exhibits higher aqueous solubility and can engage in crucial ionic interactions with protein targets.[5] Therefore, achieving an optimal balance between these states is a key objective in drug design.

Lipophilicity (logP and logD): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment.[6] This property is a critical determinant of a drug's membrane permeability, protein binding, and overall pharmacokinetic profile.[7]

For ionizable compounds like piperidine-carboxylic acids, logD is a more physiologically relevant parameter than logP because it accounts for the pH-dependent distribution of all ionic species.[6] A compound with excessively high lipophilicity may suffer from poor aqueous solubility and nonspecific binding, while a highly polar compound may struggle to cross biological membranes.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.[8] Poor solubility can lead to low bioavailability and erratic absorption, hindering the development of a successful oral therapeutic.[9] Both kinetic and thermodynamic solubility are important considerations in the drug discovery process.[10] Kinetic solubility, often measured in high-throughput screening, provides an early indication of potential solubility issues.[8] Thermodynamic solubility represents the true equilibrium solubility and is a critical parameter for lead optimization and formulation development.[8][10]

Crystal Structure: The Blueprint for Solid-State Properties

The three-dimensional arrangement of molecules in a crystal lattice, determined by X-ray crystallography, provides invaluable insights into a compound's solid-state properties.[11][12][13] This information is crucial for understanding a drug's stability, dissolution rate, and manufacturability. Small molecule crystallography can reveal the compound's kinetic and thermodynamic properties by analyzing the spatial arrangement of atoms within the crystal.[12]

Quantitative Physicochemical Data of Representative Piperidine-Carboxylic Acids

The following table summarizes key physicochemical data for nipecotic acid and isonipecotic acid, two foundational structures in this class of compounds. This data serves as a benchmark for understanding the impact of substitutions on the piperidine ring.

CompoundStructurepKa (Carboxylic Acid)pKa (Piperidine N)XLogP3Aqueous Solubility
Nipecotic Acid (Piperidine-3-carboxylic acid)~3.88 (Predicted)[1]~10.5-2.9[1]50 mg/mL in water[1]
Isonipecotic Acid (Piperidine-4-carboxylic acid)~4.0~10.7-1.7Soluble in water[14]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the bedrock of successful drug development. The following section details robust, self-validating protocols for determining the key physicochemical properties of substituted piperidine-carboxylic acids.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[15][16]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[15]

  • Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) to the sample solution.[1]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.[1]

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the pH at the half-equivalence point(s).[1]

Causality: This method directly measures the change in proton concentration as the ionizable groups are titrated, providing a fundamental and accurate determination of the pKa. The use of a calibrated pH electrode ensures the trustworthiness of the measurements.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining logP and logD due to its direct measurement of partitioning between two immiscible phases.[1][16]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice versa to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[1]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[1]

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]

Causality: This direct equilibrium measurement provides a thermodynamically sound value for lipophilicity. The pre-saturation of solvents and extended equilibration time are critical for ensuring the accuracy and reproducibility of the results.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).[1][8]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][10]

  • Sample Processing: After equilibration, filter or centrifuge the suspension to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality: By allowing the system to reach equilibrium in the presence of excess solid, this method provides the true thermodynamic solubility, a critical parameter for predicting in vivo dissolution and absorption.

Visualizing Key Concepts and Workflows

Synthesis of Substituted Piperidine-Carboxylic Acids

A common and efficient route for the synthesis of the piperidine-carboxylic acid core involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursor.[17]

G Pyridine Substituted Pyridine- Carboxylic Acid Catalyst H2, Pd/C Pyridine->Catalyst Piperidine Substituted Piperidine- Carboxylic Acid Catalyst->Piperidine Catalytic Hydrogenation

Caption: General synthesis of substituted piperidine-carboxylic acids.

Mechanism of GABA Reuptake Inhibition

Piperidine-carboxylic acids, such as nipecotic acid, act as competitive inhibitors of the GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and thereby prolonging its inhibitory effect.[1]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1 GABA Transporter (GAT1) GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Piperidine_Acid Piperidine-Carboxylic Acid Piperidine_Acid->GAT1 Inhibition

Caption: Mechanism of GABA reuptake inhibition by piperidine-carboxylic acids.

Experimental Workflow for Physicochemical Profiling

A systematic approach to characterizing the physicochemical properties of a new chemical entity is crucial for efficient drug development.

G Start New Chemical Entity (Substituted Piperidine-Carboxylic Acid) pKa pKa Determination (Potentiometric Titration) Start->pKa Solubility Solubility Assay (Thermodynamic) Start->Solubility LogD logD Measurement (Shake-Flask) Start->LogD Crystal Crystallization & X-ray Diffraction Start->Crystal Data Data Analysis & Structure-Property Relationship pKa->Data Solubility->Data LogD->Data Crystal->Data Decision Lead Optimization Decision Data->Decision

Caption: Integrated workflow for physicochemical profiling.

Conclusion: A Data-Driven Approach to Drug Design

The successful development of substituted piperidine-carboxylic acids as therapeutic agents is intrinsically linked to a deep and quantitative understanding of their physicochemical properties. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of optimizing these molecules. By embracing a data-driven and mechanistically informed approach to drug design, the scientific community can unlock the full therapeutic potential of this important class of compounds.

References

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Exploratory

(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide to its Putative Mechanisms of Action

Introduction (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid belonging to the piperidine class of heterocyclic compounds. Its rigid cyclic structure, coupled with the presence of h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid belonging to the piperidine class of heterocyclic compounds. Its rigid cyclic structure, coupled with the presence of hydroxyl and carboxylic acid functional groups, makes it a molecule of significant interest in medicinal chemistry and drug development.[1] While direct and extensive studies on the specific mechanism of action of this stereoisomer are limited, its structural similarity to known bioactive molecules provides a strong foundation for postulating its primary biological targets. This technical guide synthesizes the available evidence to propose and explore the most probable mechanisms of action for (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, focusing on its potential roles as an inhibitor of prolyl 4-hydroxylases and a modulator of GABA receptors. Furthermore, this guide provides detailed experimental protocols for researchers to investigate these hypotheses.

Structural Features and Therapeutic Potential

The unique three-dimensional arrangement of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, with a cis-relationship between the hydroxyl and carboxylic acid groups on the piperidine ring, is crucial to its biological activity. This specific stereochemistry governs its interaction with protein binding sites. Broadly, derivatives of this scaffold have been investigated for a range of therapeutic applications, including antioxidant, antimicrobial, and neuroprotective effects.[1] However, to truly harness its potential, a deeper understanding of its molecular interactions is paramount.

Proposed Mechanism of Action 1: Inhibition of Prolyl 4-Hydroxylases (PHDs)

A compelling hypothesis for the mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is its role as a competitive inhibitor of prolyl 4-hydroxylases (PHDs). PHDs are a family of non-heme iron-containing dioxygenases that play a critical role in collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF) pathway.

Causality and Rationale

The structural resemblance of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid to the natural substrate of PHDs, 2-oxoglutarate, and the proline residues within collagen is the primary basis for this hypothesis. The carboxylic acid moiety can chelate the active site iron (Fe²⁺), while the piperidine ring mimics the proline ring, allowing it to fit within the enzyme's active site. By occupying the active site, it would prevent the binding of 2-oxoglutarate and the proline substrate, thereby inhibiting the hydroxylation of proline residues.

Downstream Signaling Pathway: The HIF-1α Axis

Inhibition of PHDs has significant downstream consequences, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid would prevent this degradation, leading to the accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_or_inhibition Hypoxia or PHD Inhibition cluster_nucleus PHDs Prolyl 4-Hydroxylases (PHDs) HIF1a HIF-1α PHDs->HIF1a HIF1a->PHDs Hydroxylation pVHL pVHL HIF1a->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor (2S,3R)-3-hydroxypiperidine- 2-carboxylic acid Inhibitor->PHDs Inhibition HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF_dimer HIF-1α/HIF-1β Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE Hypoxia Response Element (HRE) TargetGenes Target Gene Transcription (VEGF, EPO, etc.) HRE->TargetGenes HIF_dimer->HRE Binding

Figure 1: Proposed mechanism of HIF-1α stabilization by (2S,3R)-3-hydroxypiperidine-2-carboxylic acid through PHD inhibition.

Experimental Protocol: In Vitro Prolyl 4-Hydroxylase Inhibition Assay

This protocol outlines a common method to assess the inhibitory potential of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid on PHD activity.

1. Materials and Reagents:

  • Recombinant human prolyl 4-hydroxylase (isoform of interest, e.g., PHD2)

  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Bovine serum albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • Detection antibody (e.g., anti-hydroxy-HIF-1α)

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • 96-well microplate

2. Assay Procedure:

  • Prepare a stock solution of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, add the reaction buffer (Tris-HCl, BSA).

  • Add serial dilutions of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid to the wells. Include a positive control (known PHD inhibitor) and a negative control (vehicle).

  • Add the HIF-1α peptide substrate to all wells.

  • Initiate the reaction by adding a mixture of recombinant PHD, FeSO₄, ascorbate, and α-ketoglutarate.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stopping solution (e.g., EDTA).

  • Coat a separate high-binding 96-well plate with the reaction mixture.

  • After incubation and washing, add the primary antibody against hydroxylated HIF-1α.

  • Incubate and wash, then add the HRP-conjugated secondary antibody.

  • Incubate and wash, then add the TMB substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.

Proposed Mechanism of Action 2: Modulation of GABA Receptors

Another plausible mechanism of action for (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is its interaction with γ-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor subtype. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are well-established targets for a variety of therapeutic agents.

Causality and Rationale

The piperidine ring of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a core scaffold in many known GABA receptor modulators. The carboxylic acid and hydroxyl groups can mimic the carboxylate and other functional groups of GABA, allowing it to bind to the GABA binding site on the receptor. Depending on the specific interactions, it could act as an agonist, antagonist, or a partial modulator of the receptor's activity.

Signaling Pathway: GABA-A Receptor-Mediated Neurotransmission

GABA-A receptors are ligand-gated ion channels. Upon binding of an agonist, the channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. If (2S,3R)-3-hydroxypiperidine-2-carboxylic acid acts as a GABA-A agonist, it would promote this inhibitory signaling. Conversely, as an antagonist, it would block the action of GABA, leading to a disinhibitory or excitatory effect.

GABA_Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Binding Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Chloride_Channel->Hyperpolarization Cl⁻ Influx Compound (2S,3R)-3-hydroxypiperidine- 2-carboxylic acid Compound->GABA_A_Receptor Modulation (Agonist/Antagonist)

Figure 2: Postulated interaction of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid with the GABA-A receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a method to determine the binding affinity of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid to GABA-A receptors.

1. Materials and Reagents:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid

  • Radioligand (e.g., [³H]muscimol or [³H]GABA)

  • Unlabeled GABA (for determining non-specific binding)

  • Sucrose buffer (0.32 M)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in Tris-HCl buffer and recentrifugation.

  • Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration.

3. Binding Assay:

  • In test tubes, add the membrane preparation, Tris-HCl buffer, and the radioligand at a fixed concentration.

  • For total binding, add vehicle.

  • For non-specific binding, add a high concentration of unlabeled GABA.

  • For competition binding, add increasing concentrations of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

  • Incubate the tubes at 4°C for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Parameter Description
Ki The inhibition constant for a compound; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Conclusion and Future Directions

While definitive, direct evidence for the mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid remains to be fully elucidated, the structural analogies to known inhibitors of prolyl 4-hydroxylases and modulators of GABA receptors provide strong, scientifically-grounded hypotheses. The experimental protocols detailed in this guide offer a clear path for researchers to rigorously test these proposed mechanisms. Future research should focus on performing these and other relevant assays, such as cell-based functional assays and in vivo studies, to unequivocally determine the primary molecular targets and downstream signaling pathways of this promising chiral molecule. Such knowledge will be instrumental in unlocking its full therapeutic potential.

References

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Foundational

Spectroscopic Blueprint of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid: A Technical Guide for Researchers

Introduction: Unveiling a Chiral Building Block (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Chiral Building Block

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug development.[1] As a substituted derivative of pipecolic acid, its rigid cyclic structure, combined with the stereochemically defined hydroxyl and carboxylic acid functionalities, makes it a valuable scaffold for designing novel therapeutics, including enzyme inhibitors and chiral ligands.[1] The precise three-dimensional arrangement of its functional groups is critical to its biological activity, necessitating unambiguous structural confirmation.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the complete structural elucidation and verification of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Moving beyond a simple presentation of data, this document explains the rationale behind the expected spectral features and outlines robust, field-proven protocols for data acquisition, empowering researchers to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For a molecule like (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the rigid chair-like conformation of the piperidine ring. The following table summarizes the predicted ¹H NMR data in a common solvent like Deuterium Oxide (D₂O), which exchanges with the labile N-H and O-H protons, causing their signals to disappear.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale for Prediction
H-2 (α-proton)3.5 - 3.7Doublet (d)JH2-H3 = ~3-5Adjacent to the electron-withdrawing carboxylic acid group. The small coupling constant with H-3 is expected due to the trans (axial-equatorial or equatorial-axial) relationship in a preferred chair conformation.
H-34.0 - 4.2Multiplet (m)-Attached to the carbon bearing the hydroxyl group, leading to a downfield shift. It will be coupled to H-2 and the two H-4 protons.
H-4 (axial & eq)1.8 - 2.1Multiplet (m)-Diastereotopic protons on the piperidine ring.
H-5 (axial & eq)1.6 - 1.9Multiplet (m)-Diastereotopic protons on the piperidine ring.
H-6 (axial & eq)2.9 - 3.4Multiplet (m)-Protons adjacent to the nitrogen atom are shifted downfield. The axial and equatorial protons will have different chemical shifts and coupling patterns.
N-H, O-H, COOHVariableBroad Singlet (br s)-Labile protons; signals are often broad and their position is concentration and temperature dependent. They will exchange in D₂O.

Note: Data is predicted based on values for similar structures like piperidine-2-carboxylic acid and 3-hydroxypiperidine.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-260 - 65Alpha-carbon to both nitrogen and the carbonyl group, resulting in a significant downfield shift.[3]
C-368 - 72Carbon bearing the hydroxyl group; shifted downfield due to the electronegative oxygen.
C-428 - 32Aliphatic carbon in the piperidine ring.
C-522 - 26Aliphatic carbon, typically the most upfield signal in the ring.
C-645 - 49Carbon adjacent to the nitrogen atom.
C=O (Carboxylic Acid)173 - 178Characteristic chemical shift for a carboxylic acid carbonyl carbon.[4]

Note: Predicted values are based on general ranges for substituted piperidines and amino acids.[4][5]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. This workflow is designed to provide comprehensive structural information.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep 1. Dissolve 5-10 mg of sample in ~0.6 mL D₂O Filter 2. Filter through glass wool into a 5mm NMR tube Prep->Filter H1 3. Acquire ¹H Spectrum (16 scans, 2s relaxation delay) Filter->H1 C13 4. Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) H1->C13 COSY 5. Acquire 2D COSY (¹H-¹H Correlation) C13->COSY HSQC 6. Acquire 2D HSQC (¹H-¹³C Correlation) COSY->HSQC Process 7. Apply Fourier Transform & Phase Correction HSQC->Process Integrate 8. Integrate ¹H signals & Assign Chemical Shifts Process->Integrate Analyze 9. Correlate COSY & HSQC data to confirm assignments Integrate->Analyze

Caption: Standard workflow for comprehensive NMR analysis.

Expertise Behind the Protocol:

  • Solvent Choice (D₂O): Deuterium oxide is chosen to eliminate the large solvent (H₂O) signal and to exchange with the labile N-H, O-H, and COOH protons, simplifying the spectrum and allowing for unambiguous observation of the C-H signals.

  • 2D Experiments (COSY & HSQC): These are critical for a molecule with multiple overlapping aliphatic signals. COSY confirms proton-proton connectivities (e.g., H-2 with H-3), while HSQC links each proton directly to its attached carbon, ensuring foolproof assignment of both spectra. This cross-verification is a hallmark of a self-validating system.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of the key functional groups that define the molecule's identity. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum is a composite of the vibrations from the carboxylic acid, alcohol, and secondary amine moieties, superimposed on the C-H vibrations of the piperidine ring.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Functional Group
3500 - 3200O-H stretch (alcohol)Broad, MediumSecondary Alcohol
3300 - 2500O-H stretch (carboxylic acid)Very Broad, StrongCarboxylic Acid
~3350N-H stretchMedium-WeakSecondary Amine
2950 - 2850C-H stretchMedium-StrongAliphatic (Piperidine Ring)
~1710C=O stretchStrongCarboxylic Acid
~1640 & ~1550N-H bendMediumSecondary Amine
~1400O-H bendMediumCarboxylic Acid
~1250C-O stretchStrongCarboxylic Acid/Alcohol

Note: Predicted absorption ranges are based on standard IR correlation tables and data for similar amino acids.[6][7][8]

Trustworthiness Through Interpretation: The most revealing feature will be the extremely broad absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, which will overlap with the alcohol O-H and aliphatic C-H stretches. The strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ is a critical confirmation of the carboxylic acid group.

Experimental Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep 1. Place ~2-3 mg of dry, solid sample directly onto the ATR crystal BG 2. Collect Background Spectrum (clean crystal, 32 scans) Prep->BG Sample 3. Collect Sample Spectrum (32 scans, 4 cm⁻¹ resolution) BG->Sample Correct 4. Perform ATR Correction Sample->Correct Baseline 5. Apply Baseline Correction Correct->Baseline Label 6. Label significant peaks Baseline->Label

Caption: A robust workflow for FTIR-ATR analysis.

Expertise Behind the Protocol:

  • Background Collection: A background scan is essential to computationally subtract the absorbance from atmospheric CO₂ and H₂O, ensuring that the resulting spectrum is solely from the sample.

  • Number of Scans: Co-adding 32 scans is a field-proven standard that significantly improves the signal-to-noise ratio compared to a single scan, making weak signals like the N-H stretch more clearly visible.

  • ATR Correction: An algorithmic ATR correction is applied to the data to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this amino acid.

Predicted Mass Spectral Data

In positive-ion ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.

Ion Predicted m/z Rationale
[M+H]⁺146.0761Calculated for C₆H₁₂NO₃⁺ (Exact Mass of C₆H₁₁NO₃ = 145.0739)
[M+Na]⁺168.0580Potential adduct with sodium ions, commonly seen in ESI.
Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and fragmenting it to reveal structural details. For piperidine derivatives, fragmentation is often directed by the nitrogen atom.

Key Predicted Fragmentation Pathways:

  • Loss of H₂O: A facile loss of the hydroxyl group as water is highly probable. (m/z 146 → 128)

  • Loss of COOH radical or CO₂ + H₂: Decarboxylation is a classic fragmentation for amino acids. (m/z 146 → 101 or 100)

  • α-Cleavage: The bond between C2 and C3 can break, leading to ring opening. This is a characteristic fragmentation pathway for piperidine alkaloids.[9][10]

MS_Fragmentation M [M+H]⁺ m/z = 146.0761 M_H2O [M+H-H₂O]⁺ m/z = 128.0655 M->M_H2O - H₂O M_CO2 [M+H-CO₂]⁺ m/z = 102.0862 M->M_CO2 - CO₂ Ring Ring Fission Products (e.g., iminium ions) M->Ring α-cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol for LC-MS (ESI) Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard platform for analyzing such compounds.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 water:methanol. Dilute to ~10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid). This ensures sample purity before it enters the mass spectrometer.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Full Scan (MS1): Scan from m/z 70 to 300 to detect the [M+H]⁺ and [M+Na]⁺ ions.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 146.1) and apply collision-induced dissociation (CID) with nitrogen gas. Optimize collision energy (e.g., 10-30 eV) to generate a rich fragment ion spectrum.

Authoritative Grounding for the Protocol: The use of formic acid in the mobile phase is a standard practice that serves a dual purpose: it acidifies the medium to promote protonation of the analyte ([M+H]⁺ formation) and improves the chromatographic peak shape.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural characterization of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a clear demonstration of the synergy between different spectroscopic techniques. While NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and its stereochemistry, IR spectroscopy offers rapid confirmation of essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. By employing the robust, self-validating protocols outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Dias, H. J., de Melo, N. I., Crotti, A. E. M., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9). Available at: [Link]

  • PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved February 18, 2026, from [Link]

  • Jena Bioscience. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Library. Retrieved February 18, 2026, from [Link]

  • Undergraduate Science Journals, University of Miami. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Progress in Stem Cell, 3. Available at: [Link]

Sources

Exploratory

In Silico Analysis of Piperidine Carboxamide Derivatives: A Technical Guide

Executive Summary This technical guide provides a rigorous computational framework for the design and analysis of piperidine carboxamide derivatives , a privileged scaffold in medicinal chemistry. Known for their versati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for the design and analysis of piperidine carboxamide derivatives , a privileged scaffold in medicinal chemistry. Known for their versatility, these derivatives serve as potent inhibitors for targets such as Fatty Acid Amide Hydrolase (FAAH) (pain/inflammation), Acetylcholinesterase (AChE) (Alzheimer's), and Anaplastic Lymphoma Kinase (ALK) (oncology).[1]

This document moves beyond generic protocols, offering specific workflows for handling the conformational flexibility of the piperidine ring, the electronic nuance of the carboxamide linker, and the lipophilicity requirements for Central Nervous System (CNS) penetration.

Part 1: Structural Rationale & Target Landscape[1]

The piperidine carboxamide scaffold derives its potency from three pharmacophoric pillars. When designing in silico libraries, these features must be parameterized correctly:

  • The Piperidine Core: Acts as a semi-rigid hydrophobic spacer. At physiological pH (7.4), the piperidine nitrogen (

    
    ) is protonated, serving as a critical cation-
    
    
    
    interaction donor (e.g., with Trp86 in AChE).[1]
  • The Carboxamide Linker: Provides a directional Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] In FAAH inhibitors, this moiety often positions the molecule near the catalytic Ser241-Ser217-Lys142 triad.

  • The R-Group Substituents: Determine selectivity. Bulky aryl groups at the N-terminus often target hydrophobic pockets (e.g., the acyl chain-binding pocket in FAAH).

Pharmacophore Interaction Map (Graphviz)[1]

Pharmacophore Piperidine Piperidine Ring (Hydrophobic/Cationic) Carboxamide Carboxamide Linker (H-Bond Donor/Acceptor) Piperidine->Carboxamide Covalent Bond Target_Site Target Binding Pocket (e.g., FAAH/AChE) Piperidine->Target_Site Cation-π / Hydrophobic R_Group R-Group (Aryl/Heteroaryl) (Selectivity Filter) Carboxamide->R_Group Covalent Bond Carboxamide->Target_Site H-Bond Network (Ser/Lys residues) R_Group->Target_Site Steric Fit / π-π Stacking

Figure 1: Pharmacophoric connectivity of piperidine carboxamide derivatives and their interaction modalities with theoretical binding pockets.[1]

Part 2: 3D-QSAR Modeling (CoMFA & CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) is essential for optimizing the R-groups before synthesis. For piperidine carboxamides, 3D-QSAR (CoMFA/CoMSIA) is superior to 2D methods due to the stereochemical importance of the piperidine ring (e.g., 3- vs 4-carboxamide isomers).[1]

Protocol: Building a Robust Model
  • Dataset Curation: Select a minimum of 30 analogues with a spread of biological activity spanning at least 3 log units (

    
     from nM to 
    
    
    
    ).
  • Alignment (Critical Step):

    • Do not align solely on the piperidine ring, as ring puckering (chair/boat) varies.[1]

    • Best Practice: Perform a distill rigid alignment on the amide bond (-NH-C=O-) atoms, which remain planar.[1]

  • Field Generation:

    • CoMFA: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

    • CoMSIA: Add Hydrophobic and H-bond donor/acceptor fields.[2][3]

    • Grid Spacing: 2.0 Å.

  • Validation Metrics (Self-Validating System):

    • The model is only valid if:

      • Cross-validated correlation coefficient (

        
        ) > 0.5.[1][3]
        
      • Correlation coefficient (

        
        ) > 0.8.[1][3][4]
        
      • Standard Error of Estimate (SEE) is minimized.

Data Summary: Acceptable QSAR Thresholds

MetricThresholdInterpretation

(LOO)
> 0.5Internal predictivity (Leave-One-Out).[1]

(Training)
> 0.8Goodness of fit.[3][4]

(Test)
> 0.6External predictivity on unseen compounds.[1]

-value
High (>50)Statistical significance of the regression.[3]

Part 3: Molecular Docking Protocols

Docking piperidine carboxamides requires handling two distinct scenarios: Non-covalent binding (e.g., AChE, ALK) and Covalent binding (e.g., FAAH).[1]

Scenario A: Non-Covalent Docking (AChE/ALK)

Software Recommendation: Glide (Schrödinger) or AutoDock Vina.[1]

  • Ligand Preparation:

    • Generate 3D conformers.

    • Crucial: Set pH to 7.4. Ensure the piperidine nitrogen is protonated (

      
      ).
      
    • Generate stereoisomers if using 3-carboxamide derivatives (R/S enantiomers often have vastly different potencies).[1]

  • Receptor Grid Generation:

    • Center the grid on the co-crystallized ligand.

    • For AChE, ensure the grid encompasses the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) to capture dual-binding modes typical of piperidine derivatives.

  • Scoring: Use XP (Extra Precision) scoring to penalize desolvation correctly.

Scenario B: Covalent Docking (FAAH)

Many piperidine carboxamides (specifically ureas and carbamates) inhibit FAAH by carbamoylating Ser241.[1] Standard docking will fail here.

  • Protocol:

    • Define the "Reactive Residue" as Ser241 (nucleophile).

    • Define the "Reactive Ligand Atom" as the Carbonyl Carbon of the carboxamide.

    • Algorithm: Covalent Docking (CovDock in Schrödinger or AutoDock 4 with flexible side chains).[1]

  • Validation:

    • The output must show a tetrahedral intermediate or the final acyl-enzyme adduct.

Docking Workflow Diagram (Graphviz)

DockingWorkflow Ligand_Prep Ligand Prep (pH 7.4, Protonation) Decision Binding Mode? Ligand_Prep->Decision Target_Selection Target Selection Target_Selection->Decision NonCov Standard Docking (Glide XP/Vina) Decision->NonCov AChE / ALK Cov Covalent Docking (Ser241 Nucleophile) Decision->Cov FAAH Analysis Interaction Analysis (H-Bonds, RMSD) NonCov->Analysis Cov->Analysis

Figure 2: Decision tree for docking piperidine carboxamides based on target mechanism.

Part 4: Molecular Dynamics (MD) & Stability[1]

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the piperidine ring conformation and the durability of the amide H-bonds.

Simulation Setup
  • Force Field: OPLS4 or CHARMM36m (optimized for small molecule-protein complexes).

  • Solvent: TIP3P water model with 0.15 M NaCl to mimic physiological ionic strength.

  • Ensemble: NPT (Constant number of particles, Pressure, Temperature) at 310 K.[1]

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.0 Å relative to the protein backbone after equilibration.

  • Hydrogen Bond Monitoring:

    • Track the % occupancy of the H-bond between the carboxamide oxygen and the target's backbone amides (often the "oxyanion hole"). High occupancy (>60%) correlates with high potency.

  • MM-GBSA (Molecular Mechanics-Generalized Born Surface Area):

    • Calculate

      
       using the trajectory frames (e.g., last 10 ns).[1]
      
    • Equation:

      
      .[1]
      

Part 5: ADMET & Pharmacokinetic Profiling[1]

For piperidine carboxamides targeting CNS disorders (Alzheimer's, Pain), Blood-Brain Barrier (BBB) penetration is the "make-or-break" parameter.[1]

Key Descriptors to Calculate
  • LogP (Lipophilicity): Target range 2.0 – 4.0 for CNS drugs.

  • TPSA (Topological Polar Surface Area): Must be < 90 Ų for BBB penetration.

  • pKa: The basicity of the piperidine nitrogen affects absorption.

    • Optimization: Adding electron-withdrawing groups (e.g., fluorine) to the piperidine ring or adjacent R-groups can lower the pKa, improving membrane permeability.[1]

In Silico ADMET Table

PropertyOptimal Range (CNS)Optimal Range (Peripheral)Significance
LogP 2.0 – 4.01.5 – 5.0Membrane crossing vs. solubility.
TPSA < 90 Ų< 140 ŲPolar surface area limits passive transport.
H-Bond Donors < 3< 5Too many donors hinder BBB crossing.
MW < 450 Da< 500 DaSize exclusion limits.
hERG Inhibition Low RiskLow RiskCardiac toxicity (common in piperidines).[1]

References

  • Lorca, M., et al. (2018). "3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors."[1] Preprints.

  • Panayides, J. L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[1] European Journal of Medicinal Chemistry.

  • Wang, J., et al. (2024). "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling."[1] Arabian Journal of Chemistry.

    • [1]

  • Keith, J. M., et al. (2015). "Preclinical Characterization of the FAAH Inhibitor PF-04457845."[1] Journal of Pharmacology and Experimental Therapeutics. (Provides structural basis for piperidine urea/carboxamide binding).

  • Islamoglu, F. (2025). "Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives."[5] International Journal of Biology and Chemistry.[5]

Sources

Foundational

A Technical Guide to the Structure-Activity Relationship of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Analogs as Glutamate Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Abstract The (2S,3R)-3-hydroxypiperidine-2-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2S,3R)-3-hydroxypiperidine-2-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its interaction with ionotropic glutamate receptors (iGluRs), including the N-methyl-D-aspartate (NMDA) and kainate receptors. These receptors are pivotal in mediating excitatory neurotransmission in the central nervous system (CNS), and their dysfunction is implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure. We will explore the critical roles of stereochemistry, the hydroxyl and carboxylic acid functionalities, and substitutions on the piperidine ring and nitrogen atom in determining the potency and selectivity of these compounds as glutamate receptor modulators. Furthermore, this guide details the essential experimental protocols for the synthesis and pharmacological evaluation of these analogs, offering a comprehensive resource for researchers engaged in the design and development of novel CNS-active therapeutic agents.

Introduction: The (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Core

The (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, a cyclic amino acid analog, serves as a conformationally constrained building block in the design of ligands for glutamate receptors.[1] Its rigid piperidine ring system orients the key pharmacophoric elements—the C2-carboxylic acid and the C3-hydroxyl group—in a specific spatial arrangement that facilitates interaction with the ligand-binding domains of NMDA and kainate receptors. The inherent chirality of this scaffold, with defined stereocenters at the C2 and C3 positions, is a crucial determinant of its biological activity.[1] This guide will dissect the SAR of this class of compounds by examining modifications at four key positions:

  • The Piperidine Ring: Alterations to the ring size and conformation.

  • The C2-Carboxylic Acid: Bioisosteric replacement and functional group modification.

  • The C3-Hydroxyl Group: The impact of its presence, stereochemistry, and substitution.

  • The Piperidine Nitrogen (N1): The influence of N-substitution on pharmacological properties.

The Central Role of Stereochemistry

The precise three-dimensional arrangement of functional groups in (2S,3R)-3-hydroxypiperidine-2-carboxylic acid analogs is paramount for their interaction with glutamate receptors. The (2S,3R) configuration is often found to be the most active stereoisomer, highlighting the stereospecific nature of the binding pockets of these receptors.[1] This stereochemical preference underscores the importance of asymmetric synthesis in the development of potent and selective ligands.

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the SAR at each key position of the (2S,3R)-3-hydroxypiperidine-2-carboxylic acid scaffold.

Modifications of the Piperidine Ring

The six-membered piperidine ring provides a rigid scaffold that limits the conformational flexibility of the molecule, a desirable trait for achieving high-affinity binding. While the piperidine core is generally conserved in potent analogs, minor modifications can influence activity. For instance, the introduction of substituents on the ring can impact both potency and selectivity by probing additional binding pockets or inducing conformational changes.

The Criticality of the C2-Carboxylic Acid

The C2-carboxylic acid is a key pharmacophoric feature, mimicking the γ-carboxyl group of the endogenous ligand, glutamate. This acidic moiety typically engages in crucial ionic interactions within the receptor's ligand-binding domain.

Given the potential for poor pharmacokinetic properties associated with carboxylic acids, such as limited blood-brain barrier permeability, bioisosteric replacement is a common strategy in drug design.[2][3] Several acidic and non-acidic groups have been explored as replacements for the C2-carboxylic acid.

  • Tetrazoles: This acidic heterocycle is a well-established carboxylic acid bioisostere, often maintaining or even enhancing binding affinity while potentially improving metabolic stability.[4]

  • Hydroxypyrazoles and Hydroxyisoxazoles: These heterocycles can also mimic the acidic properties of a carboxylic acid and have been successfully employed in the design of glutamate receptor ligands.[3]

  • Phosphonic and Phosphinic Acids: These acidic groups can also serve as effective replacements, though their increased polarity may impact cell permeability.[5]

The choice of bioisostere is context-dependent, and successful replacement requires careful consideration of acidity, size, and electronic properties to maintain the necessary interactions with the receptor.[4]

The Influence of the C3-Hydroxyl Group

The C3-hydroxyl group plays a significant role in modulating the affinity and selectivity of these analogs. Its ability to act as a hydrogen bond donor and acceptor allows for specific interactions within the binding pocket that can differentiate between receptor subtypes.

  • Presence and Stereochemistry: The presence and, critically, the trans orientation of the hydroxyl group relative to the carboxylic acid in the (2S,3R) isomer are often crucial for high-affinity binding. This specific arrangement is thought to enable a key hydrogen bonding interaction that stabilizes the ligand-receptor complex.

  • Modification and Replacement: Esterification or etherification of the hydroxyl group generally leads to a decrease in potency, underscoring its importance as a hydrogen bond donor. Replacement of the hydroxyl group with other functionalities, such as a sulfated moiety, has been shown to produce potent and selective NMDA receptor modulators.[6]

The Impact of N-Substitution

Modification of the piperidine nitrogen atom provides a valuable avenue for fine-tuning the pharmacological profile of these analogs. N-substitution can influence potency, selectivity, and pharmacokinetic properties.

  • Introduction of Lipophilic Groups: The addition of lipophilic substituents at the nitrogen can enhance binding affinity by engaging with hydrophobic pockets within the receptor.[7] This strategy has been successfully employed to develop potent antagonists for both NMDA and kainate receptors.

  • Modulation of Basicity: The basicity of the piperidine nitrogen can be modulated through the introduction of electron-withdrawing or -donating groups, which can in turn affect the overall charge state of the molecule and its interaction with the receptor.

  • Targeting Allosteric Sites: Large N-substituents can extend into allosteric binding sites, leading to compounds with unique pharmacological profiles, such as non-competitive antagonism or allosteric modulation.

Experimental Protocols for Pharmacological Evaluation

The characterization of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid analogs requires a suite of in vitro and in vivo assays to determine their affinity, functional activity, and selectivity for glutamate receptors.

In Vitro Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Protocol for NMDA Receptor Binding Assay:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]dizocilpine) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Protocol for Kainate Receptor Binding Assay:

The protocol is similar to the NMDA receptor binding assay, but utilizes a radiolabeled kainate receptor ligand (e.g., [³H]kainate) and membranes prepared from cells expressing specific kainate receptor subtypes (e.g., GluK1, GluK2, GluK3).

Electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in mammalian cells expressing recombinant receptors, are used to assess the functional activity of the compounds (agonist, antagonist, or modulator).

Protocol for TEVC Recording in Xenopus Oocytes:

  • Oocyte Preparation and Injection: Isolate and defolliculate Xenopus laevis oocytes and inject them with cRNA encoding the desired NMDA or kainate receptor subunits.

  • Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl.

  • Drug Application: Perfuse the oocyte with a solution containing the agonist (e.g., glutamate and glycine for NMDA receptors) in the presence and absence of the test compound.

  • Data Acquisition and Analysis: Record the resulting ion currents and analyze the data to determine the effect of the test compound on the agonist-evoked response (e.g., potentiation, inhibition).

In Vivo Models

In vivo studies are essential to evaluate the therapeutic potential of these analogs in relevant animal models of neurological disorders.

  • Anticonvulsant Models: Models such as the pentylenetetrazole (PTZ)-induced seizure model can be used to assess the anticonvulsant activity of NMDA receptor antagonists.[8]

  • Nociception Models: The formalin test or tail-flick test can be employed to evaluate the analgesic effects of these compounds.

  • Models of Neurodegenerative Diseases: Animal models of diseases like Alzheimer's or Parkinson's can be used to investigate the neuroprotective effects of these analogs.

Data Presentation and Visualization

To facilitate the understanding and comparison of SAR data, it is crucial to present the information in a clear and structured manner.

Table 1: Representative SAR Data for (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Analogs
Compound Modification NMDA Receptor Affinity (Ki, nM) Kainate Receptor Affinity (Ki, nM) Functional Activity
Parent Compound (2S,3R)-3-hydroxypiperidine-2-carboxylic acid150>1000Weak Antagonist
Analog 1 N-benzyl substitution25500Potent Antagonist
Analog 2 C3-O-sulfate5>10000Selective NMDA Antagonist
Analog 3 C2-tetrazole120800Antagonist
Analog 4 (2R,3S)-stereoisomer>10000>10000Inactive

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values should be obtained from specific literature sources.

Diagrams

Visual representations of key concepts and workflows can significantly enhance comprehension.

SAR_Flowchart cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Pharmacological Evaluation cluster_3 Desired Outcomes Core (2S,3R)-3-hydroxypiperidine -2-carboxylic acid N1 N1-Substitution Core->N1 Systematic Modification C2 C2-Carboxylic Acid (Bioisosteric Replacement) Core->C2 Systematic Modification C3 C3-Hydroxyl Group (Stereochemistry, Substitution) Core->C3 Systematic Modification Ring Piperidine Ring (Substitution, Conformation) Core->Ring Systematic Modification InVitro In Vitro Assays (Binding, Electrophysiology) N1->InVitro Testing C2->InVitro Testing C3->InVitro Testing Ring->InVitro Testing InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Lead Selection Outcome Potency Selectivity Improved PK InVivo->Outcome

Caption: Workflow for SAR studies of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid analogs.

Receptor_Interaction cluster_receptor Glutamate Receptor Ligand Binding Domain cluster_ligand Analog Pocket1 Anionic Pocket Pocket2 Hydrogen Bond Acceptor/Donor Site Pocket3 Hydrophobic Pocket Carboxylate C2-Carboxylate Carboxylate->Pocket1 Ionic Interaction Hydroxyl C3-Hydroxyl Hydroxyl->Pocket2 Hydrogen Bond N_Substituent N1-Substituent N_Substituent->Pocket3 Hydrophobic Interaction

Caption: Key interactions of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid analogs with a glutamate receptor binding domain.

Conclusion

The (2S,3R)-3-hydroxypiperidine-2-carboxylic acid scaffold is a versatile and valuable starting point for the design of potent and selective modulators of NMDA and kainate receptors. A thorough understanding of the structure-activity relationships, particularly the critical roles of stereochemistry and the functionalities at the C2, C3, and N1 positions, is essential for the rational design of novel therapeutic agents for a wide range of CNS disorders. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacological evaluation of these promising compounds. Future research in this area will likely focus on the development of subtype-selective ligands with improved pharmacokinetic profiles to maximize therapeutic benefit and minimize off-target effects.

References

  • PubMed. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • PubMed. Heterocyclic modulators of the NMDA receptor. [Link]

  • University of Cambridge. Recent Publications from the Synthetic Chemistry Research Interest Group. [Link]

  • RSC Publishing. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]

  • PMC. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • ResearchGate. Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. [Link]

  • PMC. Molecular bases of NMDA receptor subtype-dependent properties. [Link]

  • PubMed. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. [Link]

  • PMC. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming. [Link]

  • Nature. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. [Link]

  • bioRxiv. The molecules lost NEW COMPOUNDS BINDING AT THE HISTAMINE SITE OF THE NMDA RECEPTOR (NMDA(HA)R). [Link]

  • PubMed. Allosteric interactions and modulator requirement for NMDA receptor function. [Link]

  • Crossref. Selective quasi-hydrolysis of cyano group in 6-hydroxypiperidine-3,4,4-tricarbonitriles. [Link]

  • PubMed. Discovery and evolution of phenoxypiperidine hydroxyamide dual CCR3/H₁ antagonists. Part I. [Link]

  • MDPI. Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. [Link]

Sources

Protocols & Analytical Methods

Method

Total Synthesis of (2S,3R)-3-Hydroxypipecolic Acid from D-Glucose: An Application Note and Detailed Protocol

Introduction: The Significance of (2S,3R)-3-Hydroxypipecolic Acid (2S,3R)-3-Hydroxypipecolic acid is a non-proteinogenic, cyclic α-amino acid that serves as a vital chiral building block in the synthesis of numerous biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2S,3R)-3-Hydroxypipecolic Acid

(2S,3R)-3-Hydroxypipecolic acid is a non-proteinogenic, cyclic α-amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active natural products and pharmaceuticals. Its rigid piperidine framework, adorned with specific stereochemistry, makes it a valuable scaffold for creating conformationally constrained peptide mimics and potent enzyme inhibitors. A notable example is its incorporation into the antitumor antibiotic tetrazomine, highlighting its importance in medicinal chemistry. The "chiron" approach, which utilizes readily available and enantiopure starting materials from the "chiral pool," offers an elegant and efficient strategy for the asymmetric synthesis of such complex molecules. This application note provides a detailed protocol for the total synthesis of (2S,3R)-3-hydroxypipecolic acid, commencing from the inexpensive and naturally abundant carbohydrate, D-glucose, based on the seminal work of Dhavale and coworkers.[1][2] This synthetic route provides a practical and scalable method for accessing this important chiral intermediate for applications in drug discovery and development.

Retrosynthetic Analysis and Strategic Considerations

The synthetic strategy hinges on a chiron-based approach, leveraging the inherent stereochemistry of D-glucose to establish the desired stereocenters in the target molecule.

Retrosynthesis target (2S,3R)-3-Hydroxypipecolic Acid (1a) intermediate1 Piperidine Intermediate (11) target->intermediate1 Oxidation & Deprotection intermediate2 Azido-alkene Intermediate (7) intermediate1->intermediate2 Reductive Cyclization intermediate3 3-Azidopentodialdose (5) intermediate2->intermediate3 Wittig Olefination start D-Glucose intermediate3->start Multi-step transformation caption Retrosynthetic analysis of (2S,3R)-3-hydroxypipecolic acid from D-glucose.

Caption: Retrosynthetic analysis of (2S,3R)-3-hydroxypipecolic acid from D-glucose.

The key strategic elements of this synthesis are:

  • Chiral Pool Starting Material: D-glucose provides the foundational stereochemistry, which is meticulously transferred through the synthetic sequence.

  • Introduction of Nitrogen: An azide group is introduced early in the synthesis, serving as a precursor to the piperidine nitrogen.

  • Carbon Chain Extension: A Wittig olefination is employed to extend the carbon backbone, setting the stage for the crucial cyclization step.

  • Stereocontrolled Cyclization: An intramolecular reductive cyclization of an azido-alkene intermediate forms the core piperidine ring with the desired stereochemistry.

  • Functional Group Manipulation: The final steps involve the transformation of a protected precursor into the target carboxylic acid.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of (2S,3R)-3-hydroxypipecolic acid from D-glucose.

Part 1: Synthesis of 3-Azido-3-deoxy-1,2-O-isopropylidene-α-D-ribopentodialdofuranose (5)

The initial phase of the synthesis involves the conversion of D-glucose into the key aldehyde intermediate 5 . This multi-step process begins with the protection of the hydroxyl groups of D-glucose, followed by the introduction of the azide functionality and subsequent oxidative cleavage to yield the desired pentodialdose.

Sources

Application

methods for producing 5-hydroxypiperidine-2-carboxylic acid.

Application Note: Advanced Production Protocols for 5-Hydroxypiperidine-2-Carboxylic Acid (5-HPA) Executive Summary 5-Hydroxypiperidine-2-carboxylic acid (5-hydroxypipecolic acid, 5-HPA) is a critical non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Production Protocols for 5-Hydroxypiperidine-2-Carboxylic Acid (5-HPA)

Executive Summary

5-Hydroxypiperidine-2-carboxylic acid (5-hydroxypipecolic acid, 5-HPA) is a critical non-proteinogenic amino acid scaffold used in the synthesis of next-generation


-lactamase inhibitors (e.g., Relebactam intermediates) and complex natural products. Its pharmacological value relies heavily on the absolute configuration of its two chiral centers at C2 and C5.

This guide details two distinct, high-fidelity protocols for producing 5-HPA:

  • Biocatalytic Hydroxylation: A "green" chemistry approach utilizing Sinorhizobium meliloti proline hydroxylase for direct, regioselective oxidation of L-pipecolic acid.

  • Chemical Hydrogenation & Lactonization: A scalable industrial method converting 5-hydroxypicolinic acid via catalytic reduction, featuring a self-validating purification step based on intramolecular lactonization.

Stereochemical Context & Target Molecules

The biological activity of 5-HPA derivatives is strictly stereodependent. It is crucial to define the target isomers:

  • Target A: (2S, 5S)-5-Hydroxypipecolic acid ("cis"-isomer)

    • Configuration: Substituents at C2 and C5 are on the same face of the piperidine ring.

    • Key Feature: Capable of forming a bicyclic lactone (2-oxa-5-azabicyclo[2.2.2]octane system), a property utilized for purification.[1]

  • Target B: (2S, 5R)-5-Hydroxypipecolic acid ("trans"-isomer) [2]

    • Configuration: Substituents are on opposite faces.

Protocol A: Biocatalytic Hydroxylation (The "Green" Route)

Principle: This method utilizes the promiscuous activity of L-proline cis-4-hydroxylase (cis-P4H) from Sinorhizobium meliloti.[3][4] While the native substrate is proline, this Fe(II)/


-ketoglutarate-dependent dioxygenase accepts the six-membered ring expansion of L-pipecolic acid (L-Pip), hydroxylating primarily at the C5 position.

Mechanism: The enzyme couples the decarboxylation of


-ketoglutarate (

-KG) to succinate with the formation of a high-valent Fe(IV)=O species, which abstracts a hydrogen atom from C5 of the pipecolic acid ring.
Materials:
  • Substrate: L-Pipecolic acid (99%, enantiopure).

  • Biocatalyst: E. coli BL21(DE3) expressing SmP4H (Plasmid pET28a-SmP4H).

  • Co-factors:

    
    -Ketoglutaric acid, L-Ascorbic acid, FeSO
    
    
    
    7H
    
    
    O.
  • Buffer: MES buffer (50 mM, pH 6.5).

Step-by-Step Workflow:
  • Whole-Cell Catalyst Preparation:

    • Culture E. coli expressing SmP4H in TB medium at 37°C until OD

      
       reaches 0.6.
      
    • Induce with 0.5 mM IPTG; incubate at 25°C for 16 hours.

    • Harvest cells by centrifugation (6000

      
       g, 10 min) and wash twice with MES buffer.
      
    • Resuspend cells to a final OD

      
       of 30–40 (high cell density is critical for cofactor regeneration).
      
  • Biotransformation Reaction:

    • Reaction Mix: In a bioreactor, combine:

      • L-Pipecolic acid (100 mM)

      • 
        -Ketoglutarate (100 mM)
        
      • FeSO

        
         (1 mM)
        
      • L-Ascorbate (4 mM)

      • Resuspended cells (OD 40)

    • Incubation: Shake at 200 rpm, 30°C for 12–24 hours.

    • Expert Insight: Conduct the reaction in water rather than complex buffer if possible to simplify downstream isolation, but monitor pH and adjust to 6.5 using NaOH.

  • Downstream Processing (Regio-isomer Separation):

    • Challenge:SmP4H produces a mixture of cis-5-HPA (major) and cis-3-HPA (minor).

    • Derivatization: Centrifuge to remove cells. Adjust supernatant to pH 9.0. Add di-tert-butyl dicarbonate (Boc

      
      O, 1.5 equiv) to N-protect the amino acids.
      
    • Purification: Acidify to pH 3.0 and extract with ethyl acetate. The N-Boc-cis-5-HPA and N-Boc-cis-3-HPA can be separated via silica gel chromatography (Eluent: CH

      
      Cl
      
      
      
      /MeOH 95:5). The 5-hydroxy isomer typically elutes later due to higher polarity.

Protocol B: Chemical Hydrogenation & Lactonization (The Scalable Route)

Principle: Catalytic hydrogenation of the aromatic pyridine ring of 5-hydroxypicolinic acid yields a racemic, diastereomeric mixture. The expertise in this protocol lies in the Lactonization Resolution , a self-validating step where only the (2S,5S) isomer cyclizes, allowing physical separation from the (2S,5R) isomer.

Materials:
  • Precursor: 5-Hydroxypyridine-2-carboxylic acid.[5]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ).
  • Solvent: 1 M Acetic Acid or water/HCl mix.

  • Lactonization Reagents: Thionyl chloride (SOCl

    
    ), Benzyl alcohol (BnOH).
    
Step-by-Step Workflow:
  • Catalytic Hydrogenation:

    • Dissolve 5-hydroxypicolinic acid (10 g) in 100 mL 1 M acetic acid.

    • Add 5 mol% Rh/Al

      
      O
      
      
      
      .
    • Pressurize reactor to 50 bar H

      
      . Heat to 60°C. Stir for 24 hours.
      
    • Filter catalyst. Evaporate solvent.[6]

    • Result: Crude mixture of cis- and trans-5-HPA (racemic).[1]

  • Lactonization-Based Resolution:

    • Suspend the crude amino acid mix in dry CH

      
      Cl
      
      
      
      .
    • Add SOCl

      
       (1.2 equiv) and reflux for 2 hours.
      
    • Mechanism:[6][] The acidic conditions promote intramolecular esterification between the C2-COOH and C5-OH groups.

    • Critical Checkpoint: Only the cis-isomer ((2S,5S)/(2R,5R)) can geometrically form the bicyclic lactone (2-oxa-5-azabicyclo[2.2.2]octane-3-one). The trans-isomer remains as the open-chain acid chloride/ester.

  • Separation:

    • Basify the mixture with aqueous NaHCO

      
      . The unreacted trans-isomer dissolves in the aqueous phase as the carboxylate salt.
      
    • The cis-lactone remains in the organic phase (or precipitates). Extract with CH

      
      Cl
      
      
      
      .
    • Hydrolysis: Treat the isolated lactone with 6 M HCl at reflux to open the ring, yielding pure cis-5-HPA hydrochloride.

  • Enantiomeric Resolution (Optional):

    • If enantiopure (2S,5S) is required from the racemate, perform enzymatic resolution using a lipase (e.g., Candida antarctica Lipase B) on the N-Boc ester intermediate, or start with chiral resolution of the lactone using tartaric acid salts.

Comparative Analysis

FeatureBiocatalytic Route (Protocol A)Chemical/Lactonization (Protocol B)
Stereoselectivity High (Enzyme controlled)Low (Requires resolution)
Regioselectivity Moderate (Mix of 5-OH and 3-OH)High (Defined by starting material)
Scalability Moderate (Bioreactor limits)High (Standard chemical reactors)
Green Factor High (Water, mild temp)Low (High pressure, metal catalysts)
Purity Strategy Chromatography (Silica)Phase Separation (Lactonization)
Primary Use Lab-scale, Enantiopure synthesisIndustrial manufacturing

Visualization of Pathways

Figure 1: Biocatalytic Cycle of SmP4H

Caption: The catalytic cycle of Fe(II)/


-KG dioxygenase. The enzyme activates O

to form a reactive Ferryl (Fe

=O) intermediate, which abstracts hydrogen from C5 of Pipecolic Acid.

Biocatalysis Substrate L-Pipecolic Acid Enzyme SmP4H Enzyme (Fe2+) Substrate->Enzyme Cofactors O2 + alpha-Ketoglutarate Cofactors->Enzyme Intermediate Ferryl Species (Fe(IV)=O) Enzyme->Intermediate Decarboxylation Product cis-5-Hydroxy- Pipecolic Acid Intermediate->Product H-Abstraction & Rebound Byproduct Succinate + CO2 Intermediate->Byproduct Product->Enzyme Release

Figure 2: Chemical Synthesis & Lactonization Resolution

Caption: Chemical route featuring the critical "Self-Validating" lactonization step that physically separates cis-isomers from trans-isomers based on geometric constraints.

ChemicalSynthesis cluster_separation Phase Separation Resolution Start 5-Hydroxypicolinic Acid Hydrogenation Hydrogenation (Rh/C, H2, 50 bar) Start->Hydrogenation Mix Mixture: cis-5-HPA + trans-5-HPA Hydrogenation->Mix Lactonization Lactonization (SOCl2, Reflux) Mix->Lactonization CisPath cis-Isomer Forms Bicyclic Lactone (Organic Phase) Lactonization->CisPath Cyclization Possible TransPath trans-Isomer Remains Open Acid (Aqueous Phase) Lactonization->TransPath Cyclization Impossible Final Pure cis-5-HPA (Hydrolysis of Lactone) CisPath->Final 6M HCl

References

  • Enzymatic Hydroxylation Protocol

    • Wu, H., et al. (2020).[8] "Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation." Biotechnology Letters, 42, 2607–2617.

  • Chemical Synthesis & Lactonization Strategy

    • Kite, G. C., et al. (2015).[] "Monomethyl ethers of 4,5-dihydroxypipecolic acid from Petaladenium urceoliferum." Phytochemistry, 116, 198-202.[] (Describes the lactonization of cis-isomers).

  • Industrial Application (Relebactam Intermediate)

    • Mangion, I. K., et al. (2011).[9] "Iridium-Catalyzed X-H Insertions of Sulfoxonium Ylides." Organic Letters, 13(20), 5480–5483. (Contextualizes the 5-HPA scaffold in drug synthesis).

  • Patent on Production Methods

    • Sumino, Y., et al. (2017). "Method for producing 5-hydroxypiperidine-2-carboxylic acid."[2][5] U.S. Patent No. 9,790,181.

Sources

Method

Application Notes and Protocols for the Biocatalytic Preparation of (S)-N-Boc-3-hydroxypiperidine

Abstract This comprehensive guide details a robust and highly stereoselective biocatalytic method for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical chiral building block in the pharmaceutical industry. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly stereoselective biocatalytic method for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical chiral building block in the pharmaceutical industry. The protocol leverages the exceptional efficiency and selectivity of ketoreductase (KRED) enzymes for the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone. This application note provides a thorough examination of the scientific principles, detailed experimental procedures, analytical methods for quality control, and insights into process optimization. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers and process chemists in drug discovery and development.

Introduction: The Significance of (S)-N-Boc-3-hydroxypiperidine

(S)-N-Boc-3-hydroxypiperidine is a valuable chiral intermediate widely employed in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its structural motif is a key component in a variety of therapeutic agents, including inhibitors of Bruton's tyrosine kinase (BTK) such as Ibrutinib, which is used in the treatment of certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2][3][4] The precise stereochemistry of the hydroxyl group at the C3 position of the piperidine ring is often crucial for the biological activity of the final drug molecule.[1]

Traditional chemical synthesis routes to (S)-N-Boc-3-hydroxypiperidine often involve metal catalysts or chiral resolving agents, which can present challenges such as high costs, environmental concerns, and yields limited to a theoretical maximum of 50% for resolution methods.[5] Biocatalysis, utilizing enzymes as catalysts, offers a compelling green and efficient alternative, characterized by high enantioselectivity, mild reaction conditions, and the potential for simplified downstream processing.[5] This guide focuses on the use of ketoreductases (KREDs), a class of oxidoreductase enzymes, for the asymmetric reduction of N-Boc-3-piperidone to the desired (S)-enantiomer with high optical purity.[2][3][6]

Scientific Rationale and Key Considerations

The core of this biocatalytic process is the stereoselective reduction of a ketone to a chiral alcohol, a transformation for which KREDs are exceptionally well-suited. The success of this enzymatic process hinges on several key factors:

  • Enzyme Selection: The choice of KRED is paramount. A diverse range of commercially available KREDs should be screened to identify an enzyme that exhibits high activity and, most importantly, the desired (S)-selectivity for the reduction of N-Boc-3-piperidone.[5]

  • Cofactor Regeneration: KREDs are dependent on a nicotinamide cofactor, typically NADPH or NADH, which is consumed stoichiometrically during the reaction.[7] Due to the high cost of these cofactors, an in-situ regeneration system is essential for a cost-effective process.[8] A common and highly effective approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a sacrificial co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor.[7][8]

  • Reaction Parameters: Optimization of reaction conditions, including pH, temperature, substrate loading, and enzyme loading, is critical to maximize conversion, yield, and enantioselectivity.[4]

  • Analytical Control: Robust analytical methods are necessary to monitor the reaction progress, determine the conversion of the starting material, and, most crucially, to quantify the enantiomeric excess (e.e.) of the (S)-N-Boc-3-hydroxypiperidine product.[6]

Process Flow Diagram

The following diagram illustrates the general workflow for the biocatalytic preparation of (S)-N-Boc-3-hydroxypiperidine.

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Downstream Processing cluster_analysis Quality Control Enzyme_Screening KRED Screening Reagent_Prep Reagent Preparation Enzyme_Screening->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Incubation Incubation & Monitoring Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Conversion_Analysis Conversion Analysis (GC/HPLC) Incubation->Conversion_Analysis Extraction Product Extraction Quenching->Extraction Purification Purification Extraction->Purification Product (S)-N-Boc-3- hydroxypiperidine Purification->Product Chiral_Analysis Chiral Purity Analysis (Chiral HPLC/GC) Product->Chiral_Analysis

Caption: Workflow for the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Materials and Reagents

Reagent/MaterialGradeSupplier
N-Boc-3-piperidone≥98%Commercial Source
Ketoreductase (KRED) Screening Kit-Commercial Source
Selected KRED-Commercial Source
Glucose Dehydrogenase (GDH)-Commercial Source
D-GlucoseReagent GradeCommercial Source
NADP⁺ or NAD⁺≥95%Commercial Source
Potassium Phosphate Buffer (0.1 M, pH 7.0)Molecular Biology GradeIn-house Preparation
Isopropanol (IPA)HPLC GradeCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
Brine (Saturated NaCl solution)-In-house Preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source
(S)-N-Boc-3-hydroxypiperidine standard≥98%Commercial Source
(R)-N-Boc-3-hydroxypiperidine standard≥98%Commercial Source

Experimental Protocols

Protocol 1: Screening of Ketoreductases
  • Preparation: In separate microcentrifuge tubes, prepare the reaction mixtures as specified by the KRED screening kit manufacturer. A typical screening reaction mixture (1 mL) contains:

    • Phosphate buffer (0.1 M, pH 7.0)

    • N-Boc-3-piperidone (10 mg/mL)

    • KRED (as supplied in the kit)

    • NADP⁺ or NAD⁺ (1 mM)

    • Glucose (1.1 equivalents to substrate)

    • Glucose Dehydrogenase (as specified by the kit)

  • Incubation: Incubate the reaction mixtures at 30°C with agitation (e.g., 250 rpm) for 24 hours.

  • Work-up: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

  • Analysis: Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.).

  • Selection: Select the KRED that provides the highest conversion and the highest e.e. for the desired (S)-enantiomer for scale-up.

Protocol 2: Preparative Scale Synthesis (10 g Scale)
  • Reaction Setup: To a jacketed reactor equipped with overhead stirring and temperature control, add:

    • Potassium phosphate buffer (0.1 M, pH 7.0, 500 mL)

    • N-Boc-3-piperidone (10.0 g)

    • D-Glucose (10.0 g)

    • NADP⁺ (100 mg)

  • Enzyme Addition: Dissolve the selected KRED (e.g., 300 mg, 3% w/w) and GDH (100 mg) in a small amount of the phosphate buffer and add to the reactor.

  • Reaction Conditions: Stir the mixture at 30-35°C. Monitor the pH and adjust to 7.0 with a dilute base if necessary.

  • Monitoring: Withdraw aliquots at regular intervals (e.g., every 2-4 hours), quench with ethyl acetate, and analyze by GC or HPLC to monitor the conversion of the starting material.

  • Reaction Completion: The reaction is typically complete within 16-24 hours, or when no further conversion is observed.

  • Work-up:

    • Once the reaction is complete, add an equal volume of ethyl acetate (500 mL) to the reactor and stir vigorously for 15 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic extracts and wash with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography if required, though often the crude product is of sufficient purity for subsequent steps.

Analytical Methods

Method 1: Conversion Analysis by Gas Chromatography (GC)
  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Program: 100°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • Retention Times:

    • N-Boc-3-piperidone: ~10.5 min

    • N-Boc-3-hydroxypiperidine: ~13.9 min

Method 2: Enantiomeric Excess (e.e.) Analysis by Chiral HPLC
  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[5]

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C

  • Detection: UV at 210 nm.[5]

  • Retention Times:

    • (R)-N-Boc-3-hydroxypiperidine: ~12.6 min.[5]

    • (S)-N-Boc-3-hydroxypiperidine: ~13.7 min.[5]

Expected Results and Data Presentation

ParameterTypical Value
Substrate Concentration100 g/L[2][3]
Enzyme Loading (KRED)<5% (w/w)[2][3]
Reaction Time16-24 hours[4]
Conversion>99%
Enantiomeric Excess (e.e.)>99% for (S)-enantiomer[2][9][10]
Isolated Yield85-95%

Enzymatic Reaction Mechanism and Cofactor Regeneration

The biocatalytic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine is a highly orchestrated process at the molecular level. The following diagram illustrates the key steps involved, including the crucial cofactor regeneration cycle.

Reaction_Mechanism cluster_main_reaction Ketoreductase (KRED) Catalyzed Reduction cluster_regeneration Cofactor Regeneration Cycle Substrate N-Boc-3-piperidone KRED KRED Substrate->KRED binds Product (S)-N-Boc-3-hydroxypiperidine KRED->Product releases NADP NADP⁺ KRED->NADP releases NADPH NADPH + H⁺ NADPH->KRED binds NADP_reg NADP⁺ NADP->NADP_reg Recycled Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH binds Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone releases NADPH_reg NADPH + H⁺ GDH->NADPH_reg releases NADP_reg->GDH binds NADPH_reg->NADPH Regenerated

Caption: KRED-catalyzed reduction with GDH-mediated cofactor regeneration.

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Enzyme inhibition or deactivation.

    • Solution: Decrease substrate concentration, optimize pH and temperature, or consider a fed-batch strategy for substrate addition.[4]

  • Low Enantioselectivity:

    • Cause: Suboptimal KRED or reaction conditions.

    • Solution: Screen a wider range of KREDs. Optimize temperature, as it can sometimes influence enantioselectivity.

  • Difficult Product Extraction:

    • Cause: Emulsion formation.

    • Solution: Add a small amount of brine during extraction or use a different extraction solvent like methyl tert-butyl ether (MTBE).

Conclusion

The biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine using a ketoreductase and a cofactor regeneration system represents a highly efficient, stereoselective, and environmentally benign alternative to traditional chemical methods. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to implement this valuable technology in their synthetic endeavors. The scalability and robustness of this biocatalytic approach make it an attractive option for the industrial production of this key pharmaceutical intermediate.

References

  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (URL: [Link])

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (URL: [Link])

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (URL: [Link])

  • Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. (URL: [Link])

  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (URL: [Link])

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (URL: [Link])

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. (URL: [Link])

  • Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD + using a thermophilic aldehyde dehydrogenase and lactate dehydro ... - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01536J. (URL: [Link])

  • US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google P
  • Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC. (URL: [Link])

  • Preparation Of Chiral N Boc 3 Hydroxypiperidine - Quick Company. (URL: [Link])

  • Schematic overview of our system for continuous cofactor regeneration.... - ResearchGate. (URL: [Link])

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Hydroxypiperidines

Mission Statement: Welcome to the Hydroxypiperidine Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering stereochemical drift, yield loss, or catalyst deactivation durin...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Hydroxypiperidine Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering stereochemical drift, yield loss, or catalyst deactivation during the synthesis of hydroxylated piperidine scaffolds. We move beyond standard protocols to address the why and how of failure modes.

Module 1: Stereocontrol in Pyridine Hydrogenation

User Issue: "I am trying to synthesize cis-3-hydroxypiperidine by hydrogenating a 3-hydroxypyridine precursor, but I am getting a mixture of diastereomers or low conversion."

Root Cause Analysis

The reduction of 3-hydroxypyridines is governed by the "Anchoring Effect." In neutral media, the substrate binds flat or randomly to the catalyst surface, leading to poor facial selectivity. In acidic media, the nitrogen is protonated (pyridinium), which prevents catalyst poisoning (by the lone pair) and directs adsorption via the oxygen or specific H-bonding networks, often favoring the cis isomer.

Troubleshooting Protocol
VariableRecommendationMechanism / Rationale
Catalyst Rh/C (5%) or Rh-JosiPhos Rhodium is superior to Palladium for preserving cis-selectivity due to faster kinetics that minimize thermodynamic equilibration.
Solvent/pH Acetic Acid or 1M HCl/MeOH Protonation of the pyridine nitrogen (

) prevents it from coordinating strongly to the metal surface (poisoning) and enforces face-selective adsorption.
Pressure High (>50 bar) High pressure favors the kinetic product (cis). Low pressure allows time for intermediate enamines to tautomerize or isomerize.
Step-by-Step: The "Acid-Anchor" Hydrogenation
  • Substrate Prep: Dissolve 3-hydroxypyridine (1.0 equiv) in MeOH.

  • Acidification: Add concentrated HCl (1.1 equiv) to generate the pyridinium salt in situ.

  • Catalyst Loading: Add 5 wt% Rh/C (or Rh/Al₂O₃). Note: Avoid Pd/C if possible, as it facilitates ring dehydrogenation (re-aromatization).

  • Reaction: Hydrogenate at 50–60 bar H₂ at room temperature for 12 hours.

  • Workup: Filter catalyst before neutralizing. Neutralizing in the presence of the catalyst can cause rapid oxidation back to the pyridine or disproportionation.

Module 2: Regiocontrol in Tetrahydropyridine Functionalization

User Issue: "My hydroboration-oxidation of N-Boc-tetrahydropyridine is yielding the wrong regioisomer (4-hydroxy instead of 3-hydroxy) or poor diastereocontrol."

Technical Insight: The 1,2-Strain vs. Steric Governance

Hydroboration of cyclic enamines (or allylic amines) is a battle between electronic control (boron to the


-carbon) and steric control.
  • Electronic Bias: Boron prefers the position

    
     to the nitrogen due to the inductive withdrawing effect of the N-protecting group.
    
  • Steric Bias: Large N-protecting groups (e.g., Boc, Cbz) shield the

    
    -face, forcing the borane to attack anti to the substituent.
    
Decision Matrix: Hydroboration Strategy

HydroborationStrategy start Target: Hydroxylated Piperidine substrate Substrate: N-Protected Tetrahydropyridine start->substrate regio Desired Regioselectivity? substrate->regio c3 3-Hydroxy (beta-attack) regio->c3 Electronic Control c4 4-Hydroxy (gamma-attack) regio->c4 Catalyst Control method3 Standard Hydroboration (BH3·THF or 9-BBN) c3->method3 Mechanism: Inductive Effect method4 Metal-Catalyzed Hydroboration (Rh(cod)2 / PinB) c4->method4 Mechanism: Metal-Hydride Insertion

Caption: Strategy selection for functionalizing tetrahydropyridines. Standard boranes favor the 3-position (electronic), while Rh-catalysis can force 4-position selectivity.

FAQ: Why did I get the trans-diol?

If you performed a hydroboration-oxidation on a 3-substituted tetrahydropyridine, the borane attacks from the face opposite the existing substituent (steric control).

  • Solution for cis-diols: Switch from hydroboration to Upjohn Dihydroxylation (OsO₄/NMO). The osmate ester formation is concerted and syn-selective, usually attacking the less hindered face.

Module 3: Troubleshooting Ring-Closing Metathesis (RCM)

User Issue: "The RCM reaction to close my piperidine ring stalls at 50% conversion, even with fresh Grubbs II catalyst."

Root Cause: Lewis Base Poisoning

Ruthenium alkylidenes (Grubbs catalysts) are electron-deficient. The basic nitrogen atom in your precursor (even if secondary) can coordinate to the Ru center, forming a stable, inactive 18-electron complex. This shuts down the catalytic cycle.

The "Titanium Trick" & Protonation Protocols

Option A: The Lewis Acid Scavenger (Preferred for acid-sensitive substrates) Add Ti(OiPr)₄ (0.2 – 0.5 equiv) to the reaction mixture before adding the catalyst.

  • Mechanism:[1][2][3][4][5][6][7][8] Titanium acts as a stronger Lewis acid, binding the nitrogen lone pair tightly. This "masks" the amine, leaving the Ru catalyst free to engage the olefins.

Option B: The Ammonium Salt Method Convert the amine to its HCl or p-TsOH salt prior to RCM.

  • Protocol: Treat the diene-amine with 1.0 equiv of HCl in ether, evaporate, and redissolve in CH₂Cl₂ for the RCM.

  • Mechanism:[1][2][3][4][5][6][8] The ammonium species (

    
    ) has no lone pair to poison the catalyst.
    
RCM Troubleshooting Flowchart

RCM_Troubleshooting Start RCM Stalled/Low Yield CheckN Is Nitrogen Protected? Start->CheckN No No (Free Amine) CheckN->No High Risk Yes Yes (Boc/Cbz/Ts) CheckN->Yes Lower Risk Poison Catalyst Poisoning by N-Lone Pair No->Poison Dilution Check Concentration (Dimerization Risk) Yes->Dilution Sol1 Add Ti(OiPr)4 (Lewis Acid) Poison->Sol1 Sol2 Form HCl Salt (Protonation) Poison->Sol2 Sol3 Dilute to < 5 mM to favor cyclization Dilution->Sol3

Caption: Diagnostic loop for RCM failures. Nitrogen coordination is the primary failure mode; masking the nitrogen via Lewis acids or protonation is the corrective action.

Module 4: Late-Stage C-H Oxidation (Advanced)

User Issue: "I need to install a hydroxyl group on a pre-formed piperidine scaffold with high enantioselectivity."

Traditional chemical oxidations (e.g., TFDO) often lack regiocontrol. For high-value intermediates, Biocatalytic Hydroxylation is the industry standard for stereocontrol.

  • Reagent: P450 Monooxygenases (e.g., BM3 variants) or Ketoreductases (KREDs) if starting from a ketone.

  • Advantage: Enzymes operate under mild conditions and can distinguish between enantiotopic protons on the piperidine ring, a feat nearly impossible with small-molecule catalysts.

References
  • Stereoselective Hydrogenation Mechanisms

    • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

    • Insight: Establishes the necessity of pyridine activation (protonation/acyl
  • Hydroboration of Heterocycles

    • Brown, H. C., & Vara Prasad, J. V. N. (1986). "Hydroboration of Heterocyclic Olefins." Journal of the American Chemical Society. Link

    • Insight: Foundational work on steric vs. electronic control in borane addition to enamines.
  • RCM Troubleshooting & Ti(OiPr)

    • Fürstner, A., et al. (1996). "Ring Closing Metathesis of Functionalized Acetylenes and Dienes." Journal of the American Chemical Society. Link

    • Insight: The seminal paper introducing titanium isopropoxide to prevent amine poisoning of Ruthenium c
  • Compain, P., & Martin, O. R. (2001). "Carbohydrate Mimetics: Aminosugars and Iminosugars." Wiley-VCH.

Sources

Optimization

Technical Support Center: Synthesis of Piperidine Alkaloids

Welcome to the Technical Support Center for the synthesis of piperidine alkaloids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperidine alkaloids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Piperidine Synthesis

The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural products.[1] However, its synthesis is often plagued by a variety of side reactions that can compromise yield, purity, and stereochemical integrity. This guide provides in-depth troubleshooting for the most common issues, from controlling N-alkylation to achieving precise stereoselectivity.

Part 1: Troubleshooting N-Alkylation Side Reactions

N-alkylation is a fundamental transformation in piperidine chemistry, but it is frequently accompanied by undesired side reactions.

FAQ 1: My N-alkylation reaction is producing a significant amount of quaternary ammonium salt. What is happening and how can I prevent it?

Answer: The formation of a quaternary ammonium salt is a classic case of over-alkylation.[2] This occurs when the newly formed tertiary amine (your desired product) is more nucleophilic than the starting secondary amine, leading to a second alkylation event. This is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[2][3]

Core Problem: The rate of the second alkylation is competitive with or faster than the first.

Solutions:

  • Control Stoichiometry and Addition Rate: The most straightforward approach is to use the piperidine as the excess reagent and add the alkylating agent slowly.[3] This ensures that the alkylating agent is more likely to encounter a molecule of the starting secondary amine rather than the product tertiary amine.

  • Choice of Base and Solvent: The choice of base and solvent can be critical. Using a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) can scavenge the acid byproduct without promoting over-alkylation.[3] Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.[3]

  • Reductive Amination: As an alternative to direct alkylation, consider reductive amination. This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][5] This method is highly effective for mono-alkylation.

Troubleshooting Protocol: Minimizing Over-Alkylation

This protocol provides a general method for mono-N-alkylation of a piperidine derivative, optimized to reduce the formation of quaternary ammonium salts.

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • Add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to create a 0.1 M solution.

  • Add DIPEA (1.5 equivalents) to the stirred solution.

  • Load the alkyl halide (1.0 equivalent), dissolved in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Add the alkyl halide solution dropwise to the reaction mixture over a period of 2-4 hours at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: My N-alkylation is slow or incomplete. What are the likely causes?

Answer: A sluggish or incomplete N-alkylation reaction can typically be attributed to three main factors:

  • Steric Hindrance: A bulky piperidine or a sterically demanding alkylating agent can significantly slow down the reaction rate.[2]

  • Poor Leaving Group: The efficiency of the alkylating agent is highly dependent on the nature of the leaving group. The general trend for halides is I > Br > Cl.

  • Suboptimal Reaction Conditions: Low temperature, inappropriate solvent, or insufficient activation can all lead to an incomplete reaction.

Solutions:

IssueRecommended ActionRationale
Steric Hindrance Increase reaction temperature; Switch to a less hindered alkylating agent if possible.Provides the necessary activation energy to overcome the steric barrier.
Poor Leaving Group Convert the leaving group to a better one (e.g., from -Cl to -I via Finkelstein reaction); Use an alkyl triflate.A better leaving group will accelerate the Sₙ2 reaction.
Suboptimal Conditions Screen different solvents (e.g., DMF, DMSO); Use a stronger base like K₂CO₃ or NaH in DMF.[3]Polar aprotic solvents can accelerate Sₙ2 reactions. A stronger base may be needed for less reactive systems.

Part 2: Navigating Stereochemical Control

Achieving the desired stereochemistry is often the most significant challenge in the synthesis of complex piperidine alkaloids.

FAQ 3: How can I improve the diastereoselectivity during the formation of the piperidine ring?

Answer: Controlling diastereoselectivity in piperidine ring synthesis is a multifaceted problem that depends heavily on the chosen synthetic route. Common strategies involve intramolecular cyclization reactions where the stereochemistry of existing centers directs the formation of new ones.

Key Strategies:

  • Substrate Control: The inherent stereochemistry of the starting material can direct the cyclization. For example, in reductive amination of a δ-ketoamine, the stereocenter alpha to the ketone can influence the facial selectivity of the iminium ion reduction.[6]

  • Reagent Control: The choice of reagents can have a profound impact. For instance, in catalytic hydrogenation, the catalyst surface can direct the approach of hydrogen, often leading to the thermodynamically more stable cis-isomer.[6]

  • Mannich Reaction: The Mannich reaction and its variants are powerful tools for constructing the piperidine ring. The stereochemical outcome can be influenced by using chiral auxiliaries, chiral catalysts, or by leveraging existing stereocenters in the substrates.[7]

  • Aza-Diels-Alder Reaction: This cycloaddition approach can provide excellent stereocontrol, with the stereochemistry of the dienophile and diene dictating the stereochemistry of the resulting piperidine ring.

Logical Workflow for Stereocontrol

The following diagram illustrates a decision-making process for controlling stereochemistry in piperidine synthesis.

stereocontrol_workflow start Goal: Diastereoselective Piperidine Synthesis strategy Select Synthetic Strategy start->strategy reductive_amination Reductive Amination strategy->reductive_amination Precursor with δ-carbonyl mannich Mannich Reaction strategy->mannich Aldehyde, Amine, Enolate Precursors cycloaddition Cycloaddition strategy->cycloaddition Diene/Dienophile Available sub_node Control Method? reductive_amination->sub_node mannich->sub_node cycloaddition->sub_node substrate_control Substrate Control (Existing Stereocenters) sub_node->substrate_control Chiral Pool Starting Material reagent_control Reagent Control (Catalyst/Reducing Agent) sub_node->reagent_control Achiral Substrate auxiliary_control Chiral Auxiliary sub_node->auxiliary_control Achiral Substrate, High Enantiopurity Needed

Caption: Decision workflow for stereocontrol strategy.

Part 3: Preventing Unwanted Oxidation

FAQ 4: I am observing the formation of a dihydropyridone or pyridinium species as a byproduct. How can I prevent this oxidation?

Answer: The oxidation of a piperidine ring to a dihydropyridone or a fully aromatic pyridinium species is a common side reaction, especially when the reaction conditions involve oxidizing agents or even atmospheric oxygen in the presence of a catalyst. N-alkyl substituted 4-piperidones are particularly susceptible to oxidation to form 2,3-dihydro-4-pyridones.[8]

Causes and Prevention:

CausePrevention StrategyExplanation
Air Oxidation Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction and workup.Oxygen can act as an oxidant, particularly at elevated temperatures or in the presence of metal catalysts.
Oxidizing Reagents Scrutinize all reagents for potential oxidizing properties. For example, some grades of mercuric acetate are used specifically for this oxidation.[8]Ensure that no unintended oxidants are present in the reaction mixture.
Metal Catalysts Choose catalysts less prone to dehydrogenation (e.g., certain rhodium or iridium catalysts over palladium in some cases).Palladium catalysts, especially on carbon (Pd/C), can promote dehydrogenation, leading to aromatic byproducts.
High Temperatures Run the reaction at the lowest effective temperature.High temperatures can provide the activation energy for dehydrogenation pathways.

Part 4: General FAQs

FAQ 5: What are common side reactions when performing C-H functionalization on the piperidine ring?

Answer: Achieving site-selectivity (e.g., C2, C3, or C4) is a major challenge in C-H functionalization.[2] A common side reaction is the formation of a mixture of constitutional isomers. To overcome this, the use of a directing group attached to the piperidine nitrogen is a widely adopted and effective strategy.[2] This group coordinates to the metal catalyst and directs the functionalization to a specific position, typically C2.

Mechanism of Directed C-H Functionalization

CH_functionalization cluster_0 Directed C-H Functionalization piperidine Piperidine with Directing Group (DG) complex Intermediate Complex piperidine->complex Coordination catalyst Metal Catalyst (e.g., Pd, Rh) catalyst->complex functionalized Site-Selective Functionalized Piperidine complex->functionalized C-H Activation & Functionalization at C2

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of Polar Amino Acid Derivatives

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying polar amino acid derivatives. The inherent polarity of these molecules presents unique challenges that require specialized approaches to achieve high purity. This center is designed with full editorial control to provide a structured, yet flexible, guide based on the specific nature of the topic.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of polar amino acid derivatives.

Q1: My polar amino acid derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What should I do?

This is a very common issue because traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions, which are minimal with highly polar compounds.[1][2] As a result, your compound is likely eluting in or near the solvent front. Here are several strategies to overcome this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[3][4][5][6] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic solvent content, which effectively retains and separates polar molecules.[3][7][8][9]

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of ionizable polar compounds on a reversed-phase column.[10][11] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[11]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[12][13] For amino acid derivatives, which are often charged, IEX can be a powerful purification method.[12][14][15]

  • Derivatization: You can chemically modify your polar amino acid derivative to make it less polar (more hydrophobic) before analysis by reversed-phase chromatography.[16][] This involves reacting the polar functional groups with a nonpolar moiety.

Q2: I'm observing significant peak tailing for my polar amino acid derivative in HPLC. What are the likely causes and solutions?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[18] For basic derivatives, using a low pH mobile phase can protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these interactions.[18]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites and improve peak shape.[18]

  • Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns with advanced end-capping are designed to minimize the number of accessible silanol groups, reducing peak tailing for basic compounds.[18]

Q3: My polar amino acid derivative is degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

Some amino acid derivatives can be sensitive to the acidic nature of standard silica gel.[18]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[18]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[18]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative to avoid the acidic silica surface.

Q4: I'm struggling to find a suitable solvent for recrystallizing my polar amino acid derivative. What should I do?

Finding the right solvent system for recrystallization can be challenging for highly polar compounds.[19]

  • Solvent Screening: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[19] You may need to screen a variety of polar solvents or solvent mixtures. Trying solvents like isopropyl alcohol or other relatively polar solvents can be a good starting point.[20]

  • Anti-Solvent Addition: If you can find a solvent that dissolves your compound well, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) to induce crystallization.[19]

  • Consider "Oiling Out": If your compound separates as a liquid ("oils out") instead of forming crystals, this often indicates that the solution is too supersaturated or that impurities are present.[2] Try re-dissolving the oil in more solvent at an elevated temperature and then allowing it to cool slowly.

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex purification issues.

Troubleshooting Poor Retention in Reversed-Phase HPLC

The fundamental issue with purifying polar compounds on a standard C18 column is the lack of affinity between the polar analyte and the nonpolar stationary phase.[1][2] This leads to co-elution with the solvent front and poor separation. The following workflow will guide you through systematically addressing this challenge.


// Nodes Start [label="Start: Poor Retention on C18", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Polarity [label="Assess Compound Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; HILIC [label="Implement HILIC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Pair [label="Try Ion-Pair Chromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IEX [label="Consider Ion-Exchange\nChromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatize the Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Separation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Polarity [label="Is the compound highly polar?"]; Check_Polarity -> HILIC [label="Yes, and neutral or zwitterionic"]; Check_Polarity -> Ion_Pair [label="Yes, and ionizable"]; Check_Polarity -> IEX [label="Yes, and strongly charged"]; Check_Polarity -> Derivatization [label="If other methods fail"]; HILIC -> Success; Ion_Pair -> Success; IEX -> Success; Derivatization -> Success; }

Troubleshooting workflow for poor retention.

Step-by-Step Protocol for Method Development: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds that are not retained by reversed-phase chromatography.[3][4][5][6][21]

  • Column Selection:

    • Start with a bare silica, amide, or diol-based HILIC column. These offer different selectivities for polar analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): Acetonitrile is the most common weak solvent in HILILC.

    • Mobile Phase B (Strong Solvent): An aqueous buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), is used as the strong solvent. The high organic content of the mobile phase creates a water-rich layer on the polar stationary phase, facilitating the partitioning of polar analytes.[3]

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the compounds in order of increasing polarity.

  • Sample Diluent:

    • It is crucial to dissolve the sample in a solvent that is similar in composition to the initial mobile phase to ensure good peak shape.[21] A high percentage of organic solvent is recommended.

  • Equilibration:

    • HILIC columns may require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase and reproducible results.[21]

Troubleshooting Crystallization: "Oiling Out"

"Oiling out" is a common problem when attempting to crystallize polar compounds, where the compound separates from the solution as a liquid instead of a solid.[2] This phenomenon often occurs when the solution is highly supersaturated or when impurities are present that inhibit crystal lattice formation.[2]


// Nodes Start [label="Start: Compound 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Redissolve [label="Heat to Re-dissolve Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solvent [label="Add More Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Slow_Cool [label="Cool Slowly", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Seed_Crystals [label="Add Seed Crystals", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Try a Different Solvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Crystals Form", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Redissolve; Redissolve -> Add_Solvent [label="Reduce supersaturation"]; Add_Solvent -> Slow_Cool [label="Promote ordered crystal growth"]; Slow_Cool -> Seed_Crystals [label="If no nucleation"]; Seed_Crystals -> Change_Solvent [label="If still unsuccessful"]; Slow_Cool -> Success; Seed_Crystals -> Success; }

Troubleshooting workflow for "oiling out".

Experimental Protocol to Overcome "Oiling Out"
  • Re-dissolution: Gently heat the mixture to completely re-dissolve the oil back into the solution.

  • Dilution: Add a small amount of additional solvent to decrease the supersaturation of the solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for further crystal growth.

  • Solvent System Change: If the above steps fail, you may need to find a different solvent or solvent mixture for the recrystallization.

III. Data Summary and Comparison of Techniques

The choice of purification technique depends on the specific properties of your amino acid derivative, the scale of the purification, and the required purity level.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesCommon Challenges
Flash Chromatography (Silica) 85-98%60-90%Fast, scalable, and widely available.[2][22]Strong adsorption of very polar compounds, potential for degradation on acidic silica.[2]
Recrystallization >99%50-85%Can provide very high purity, cost-effective.Difficult to find suitable solvents, risk of "oiling out," can result in low yield.[2]
Reversed-Phase HPLC (C18) >98%70-95%High resolution and reproducibility.Poor retention of highly polar compounds, may require ion-pairing agents or derivatization.[1][]
HILIC >98%80-98%Excellent retention and separation of highly polar compounds.[3][4][5][6]Can require longer equilibration times, sensitive to water content in the mobile phase.[21]
Ion-Exchange Chromatography >99%80-95%Highly effective for charged molecules, excellent resolution.[12][14]Sensitive to buffer pH and ionic strength, can be complex to develop methods.[13]

IV. References

  • Dr. Maisch. (n.d.). HILIC. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • Wikipedia. (2023). Ion chromatography. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]

  • PubMed. (1993). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. Retrieved from [Link]

  • Slideshare. (n.d.). Amino acid purification techniques. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ACS Publications. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?. Retrieved from [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Retrieved from [Link]

  • Reddit. (2024). How to purify amino acid with mineral salt. Retrieved from [Link]

  • The University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Retrieved from [Link]

  • Oxford Academic. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Frontiers. (2025). Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. Retrieved from [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

Sources

Optimization

Asymmetric Synthesis of Piperidines: A Technical Troubleshooting Guide

From the Desk of the Senior Application Scientist Welcome to our dedicated support center for the asymmetric synthesis of chiral piperidines. The piperidine motif is a cornerstone in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated support center for the asymmetric synthesis of chiral piperidines. The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. However, achieving high stereocontrol in its synthesis can be a formidable challenge. This guide is designed to provide practical, experience-driven solutions to the common hurdles encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust and intuitive understanding of your reaction systems.

Frequently Asked Questions (FAQs)

Q1: I am planning a new asymmetric synthesis of a substituted piperidine. Where should I start with catalyst and reaction type selection?

A: The optimal starting point depends heavily on your target molecule's substitution pattern and the available starting materials. A crucial first step is a thorough literature review for analogous structures. However, some general guidance can be offered:

  • For 2-substituted piperidines: Catalytic asymmetric hydrogenation of corresponding pyridinium salts or N-activated pyridines is a powerful and well-established method. Chiral catalysts based on Iridium or Rhodium with ligands like BINAP or its derivatives are common.

  • For 2,6-disubstituted piperidines (cis or trans): Diastereoselective and enantioselective methods are required. Strategies like the catalytic asymmetric aza-Diels-Alder reaction or intramolecular cyclization of a chiral precursor are often employed.

  • For complex substitution patterns: Organocatalysis has emerged as a versatile tool, particularly for Michael additions followed by cyclization. Chiral amines or phosphoric acids are frequently used catalysts.

It is highly recommended to start with a catalyst system that has proven effective for a similar substrate class before extensive optimization.

Q2: How critical is the purity of my starting materials, solvents, and reagents?

A: It is absolutely critical and often the most overlooked source of reaction failure. Catalytic asymmetric reactions, especially those involving sensitive organometallic catalysts, are highly susceptible to impurities.

  • Substrates: Trace impurities can sometimes act as catalyst poisons. For example, residual starting materials from a previous step (e.g., a primary or secondary amine in a coupling reaction) can compete for catalyst binding. Always ensure the highest possible purity, verified by NMR and/or elemental analysis.

  • Solvents: Anhydrous and deoxygenated solvents are mandatory for most organometallic catalytic cycles. Water or oxygen can deactivate the catalyst. Using freshly distilled solvents from an appropriate drying agent or from a commercial solvent purification system is best practice.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (Nitrogen or Argon) is non-negotiable for many reactions to prevent catalyst oxidation and quenching of reactive intermediates.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format.

Poor Enantioselectivity or Enantiomeric Excess (ee)

Q: My reaction yields the desired product, but the enantiomeric excess (ee) is significantly lower than reported in the literature. What are the likely causes?

A: Low enantioselectivity is a common issue that can stem from several factors, often related to the catalyst's environment and integrity.

Troubleshooting Workflow for Low Enantioselectivity

G Problem Low Enantiomeric Excess (ee) Cause1 Catalyst/Ligand Integrity Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Cause3 Substrate Issues Problem->Cause3 Cause4 Background Reaction Problem->Cause4 Sol1a Verify Ligand Purity (NMR, Chiral HPLC) Cause1->Sol1a Sol1b Check Catalyst Precursor Purity and Activity Cause1->Sol1b Sol2a Lower Temperature Cause2->Sol2a Sol2b Screen Solvents (Polarity & Coordinating Ability) Cause2->Sol2b Sol2c Adjust Concentration (Dilution often helps) Cause2->Sol2c Sol3a Re-purify Substrate (Remove potential poisons) Cause3->Sol3a Sol4a Run Control Reaction (Without chiral ligand) Cause4->Sol4a

Caption: Troubleshooting decision tree for low enantioselectivity.

  • Catalyst and Ligand Integrity: The chiral ligand is the heart of stereocontrol. Ensure its enantiomeric purity is >99%. The metal precursor's purity is also vital. An aged or improperly stored catalyst precursor can lead to the formation of off-cycle, non-selective species.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. The transition states leading to the two enantiomers are close in energy. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the energy difference between these transition states, favoring one over the other and thus improving ee.

  • Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the transition states. A change in solvent polarity or coordinating ability can have a dramatic effect on enantioselectivity. For instance, a coordinating solvent might compete with the substrate for binding to the metal center, altering the chiral environment. It is often worthwhile to screen a range of solvents (e.g., Toluene, CH2Cl2, THF, Dioxane).

  • Concentration: In some cases, a higher concentration can lead to catalyst aggregation or the formation of dimeric species that may have lower enantioselectivity. Running the reaction at a lower concentration might be beneficial.

  • Uncatalyzed Background Reaction: Check if a non-selective background reaction is occurring. You can test this by running the reaction under the same conditions but without the chiral ligand (using an achiral ligand if necessary for reactivity). If a significant amount of racemic product forms, you need to find conditions that suppress this pathway, such as lower temperatures or a more active catalyst.

Low Diastereoselectivity (dr)

Q: My reaction produces the correct enantiomer, but as a mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A: Poor diastereoselectivity arises when the chiral catalyst fails to effectively control the orientation of substituents relative to each other during bond formation.

  • Steric Hindrance: The issue often lies in the interplay between the sterics of the substrate and the chiral environment of the catalyst.

    • Modify the Catalyst: Switching to a ligand with bulkier or smaller substituents can alter the shape of the catalytic pocket, creating a stronger preference for one diastereomeric transition state. For example, replacing a phenyl group with a 3,5-di-tert-butylphenyl group on a phosphine ligand can significantly enhance steric control.

    • Modify the Substrate: If possible, changing a protecting group on the substrate to a bulkier one can influence which face of the molecule is presented to the catalyst. For instance, in the cyclization of an amino-alkene, a bulky N-protecting group can effectively block one trajectory of approach.

  • Chelation Control: In substrates with nearby coordinating groups (e.g., hydroxyl, ether), chelation to the metal center can lock the conformation and lead to high diastereoselectivity. If chelation is possible but dr is low, consider changing the metal catalyst to one with a different coordination number or preference.

ParameterStrategy to Improve DiastereoselectivityRationale
Catalyst Ligand Increase/decrease steric bulk (e.g., switch from PPh3 to P(o-tolyl)3).Modifies the shape of the chiral pocket to better differentiate between diastereomeric transition states.
Substrate Protecting Group Change from a small group (e.g., Boc) to a larger one (e.g., Cbz, Ts).A bulky group can create a strong steric bias, favoring one approach trajectory to the catalyst.
Solvent Switch to a more or less coordinating solvent.A coordinating solvent can interfere with or promote desired chelation effects that control stereochemistry.
Additives Introduce Lewis acids or bases.Additives can interact with the substrate or catalyst to favor a specific conformation, enhancing facial selectivity.
Low Reaction Yield and Conversion

Q: My reaction is clean and stereoselective, but the conversion is very low, or it stalls after a certain point. What should I investigate?

A: Low conversion is typically a problem of catalyst activity or stability.

Catalyst Deactivation Pathway

G cluster_0 Desired Reaction Active_Catalyst Active Catalyst [M-L*] Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Deactivated_Catalyst Deactivated Catalyst [Poison-M-L] Active_Catalyst->Deactivated_Catalyst Irreversible Poisoning Product_Inhibition Product Inhibition [Product-M-L] Active_Catalyst->Product_Inhibition Reversible Inhibition Substrate Substrate Substrate->Catalytic_Cycle Product Product Product->Product_Inhibition Catalytic_Cycle->Active_Catalyst Regenerated Catalytic_Cycle->Product Poison Impurity (Poison) e.g., H2O, O2, S-compounds Poison->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation and inhibition.

  • Catalyst Poisoning: This is the most frequent culprit. Trace impurities in your substrate or solvent can irreversibly bind to the catalyst's active site.

    • Common Poisons: Water, oxygen, sulfur-containing compounds, and other Lewis basic functional groups can be potent poisons.

    • Solution: Re-purify all reagents. Pass solvents through a column of activated alumina. If the substrate is the suspected source, recrystallize or re-chromatograph it immediately before use.

  • Product Inhibition: The synthesized piperidine product, being a Lewis basic amine, can sometimes coordinate to the metal center more strongly than the starting material. This leads to the catalyst being "trapped" by the product, causing the reaction to slow down or stall as the product concentration increases.

    • Solution: Try running the reaction at a higher temperature to favor dissociation of the product-catalyst complex. Alternatively, using a catalyst that is less susceptible to product inhibition may be necessary.

  • Insufficient Catalyst Loading: While literature procedures may report very low catalyst loadings (e.g., 0.1 mol%), these are often highly optimized. For a new or complex substrate, it is wise to start with a higher loading (e.g., 1-2 mol%) to ensure conversion and then optimize downwards.

  • Improper Catalyst Activation: Many catalytic systems require an "activation" step, such as the removal of a coordinating ligand or reduction of a metal center, to generate the active catalytic species. Review the catalyst preparation and activation protocol carefully.

Key Experimental Protocol: General Procedure for a Test Reaction

This protocol provides a robust starting point for troubleshooting an asymmetric catalytic reaction.

Objective: To rigorously test a catalytic system under controlled conditions to diagnose issues with conversion or selectivity.

Materials:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen)

  • Anhydrous, deoxygenated solvent (e.g., Toluene) from a purification system

  • Substrate (purified by column chromatography or recrystallization immediately prior to use)

  • Catalyst precursor (e.g., [Rh(COD)2]BF4)

  • Chiral ligand (e.g., (R)-BINAP)

Procedure:

  • Vessel Preparation: Take a Schlenk flask, add the stir bar, and flame-dry it under high vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Catalyst Pre-formation:

    • In the inert atmosphere of a glovebox, weigh the catalyst precursor (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.011 mmol, 1.1 eq to metal) into the reaction flask.

    • If not using a glovebox, quickly add the solids to the flask under a strong positive flow of inert gas.

    • Evacuate and backfill the flask with inert gas three times.

  • Activation: Add a small amount of the reaction solvent (approx. 1 mL) via syringe. Stir the mixture at room temperature for 30-60 minutes. A distinct color change often indicates the formation of the active catalyst complex.

  • Reaction Initiation:

    • In a separate, dry flask, dissolve the substrate (1.0 mmol) in the reaction solvent (4 mL to make a final concentration of 0.2 M).

    • Using a syringe, slowly add the substrate solution to the activated catalyst mixture.

  • Monitoring: Maintain the reaction at the desired temperature (e.g., using a cryostat or oil bath). Take aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) via syringe under inert atmosphere.

  • Workup and Analysis:

    • Quench each aliquot by passing it through a small plug of silica gel with a more polar solvent (e.g., ethyl acetate) to remove the metal catalyst.

    • Analyze the crude mixture by ¹H NMR to determine conversion (by comparing substrate and product signals).

    • Analyze the purified product by chiral HPLC or SFC to determine the enantiomeric excess (ee).

References

  • Title: Catalytic Asymmetric Hydrogenation of N-Heteroaromatics Source: Chemical Reviews URL: [Link]

  • Title: The Aza-Diels-Alder Reaction in Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Enantioselective Organocatalytic Synthesis of Piperidines Source: Accounts of Chemical Research URL: [Link]

  • Title: Temperature and Solvent Effects in Asymmetric Catalysis Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Recent advances in the catalytic asymmetric hydrogenation of pyridines Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: The Protective Group in Synthesis Source: Journal of the Brazilian Chemical Society URL: [Link]

Troubleshooting

scale-up challenges for the production of chiral piperidines

Technical Support Center: Scale-Up Challenges for Chiral Piperidines Introduction: The Piperidine Paradox Chiral piperidines are the structural backbone of numerous blockbuster therapeutics, including JAK inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Challenges for Chiral Piperidines

Introduction: The Piperidine Paradox

Chiral piperidines are the structural backbone of numerous blockbuster therapeutics, including JAK inhibitors (e.g., Tofacitinib), antidepressants (e.g., Paroxetine), and oncology agents (e.g., Niraparib). However, scaling their production presents a "Piperidine Paradox": the very features that make them pharmacologically potent—their basicity and conformational flexibility—make them chemically distinct adversaries during scale-up.

This guide moves beyond textbook synthesis to address the process-critical failure modes encountered when moving from gram to kilogram scales. It focuses on three dominant methodologies: Asymmetric Hydrogenation, Biocatalysis, and Resolution.

Module 1: Strategic Route Selection

Before troubleshooting, ensure you are on the correct path. Use this decision matrix to validate your current process choice against scale constraints.

RouteSelection Start START: Target Chiral Piperidine Subst Is the Pyridine precursor readily available? Start->Subst Func Are there reducible groups (nitro, alkene, ketone)? Subst->Func Yes Res Route C: Classical/Dynamic Resolution Subst->Res No (Synthesis complex) Scale Target Scale > 100kg? Func->Scale No Bio Route A: Biocatalysis (IREDs/Transaminases) Func->Bio Yes (Chemo-selectivity needed) Scale->Bio No (High stereocontrol needed) Hydro Route B: Asymmetric Hydrogenation Scale->Hydro Yes (Cost/Throughput critical)

Figure 1: Decision logic for selecting the optimal scale-up route based on substrate functionality and production volume.

Module 2: Asymmetric Hydrogenation (The "Heavy Lifting" Route)

Context: Direct hydrogenation of pyridines is the most atom-economical route but suffers from catalyst poisoning by the basic piperidine product.

FAQ 2.1: Why does my reaction stall at 80% conversion on a 1kg scale, despite working perfectly at 10g?

Diagnosis: Product Inhibition & Hydrogen Starvation. At larger scales, the concentration of the generated chiral piperidine increases. Being a strong Lewis base/ligand, it competitively binds to the metal center (Ir, Rh, or Pd), deactivating the catalyst. Additionally, gas-liquid mass transfer rates (


) often drop in larger vessels.

Corrective Protocol:

  • Switch to Pyridinium Salts: Do not hydrogenate the free base. Pre-form the hydrochloride or hydrobromide salt. The protonated nitrogen cannot coordinate to the metal catalyst.

  • Active Scavenging: If salt formation is impossible, add 1.05 equivalents of a non-nucleophilic acid (e.g., HBF₄, TFA) to the reaction mixture in situ.

  • Pressure/Agitation Audit: Calculate the H₂ uptake rate. If the rate is constant regardless of catalyst loading, you are mass-transfer limited. Increase agitation speed or H₂ pressure (typically 20–50 bar is required).

FAQ 2.2: My enantiomeric excess (ee) dropped from 98% to 92% after scale-up. Why?

Diagnosis: Temperature Gradients & "Hot Spots." Asymmetric hydrogenation is exothermic. On a bench scale, heat dissipation is rapid. In a reactor, internal temperatures can spike, compromising the stereoselectivity of the chiral ligand (e.g., Josiphos, Segphos).

Corrective Protocol:

  • Dosing Control: Do not pressurize the full H₂ charge instantly. Use a "fill-on-demand" mode to limit reaction rate by H₂ availability.

  • Active Cooling: Ensure the jacket temperature is set 5–10°C below the target reaction temperature during the initiation phase.

Module 3: Biocatalysis (The "Green" Route)

Context: Imine Reductases (IREDs) and Transaminases (ATAs) offer exquisite selectivity but face stability issues.

FAQ 3.1: The enzyme precipitates or loses activity after 4 hours in the pilot reactor.

Diagnosis: Interfacial Inactivation & pH Drift. Stirring at scale creates high shear and a large gas-liquid interface (if aeration is used), which denatures proteins. Furthermore, the conversion of a neutral imine/ketone to a basic amine raises the pH, potentially moving outside the enzyme's stability window.

Corrective Protocol:

  • pH-Stat Control: Implement an automated dosing loop adding 1M HCl to maintain pH (typically 7.0–8.0). Do not rely on buffers alone for >100mM substrate concentrations.

  • Antifoam/Surfactants: Add 0.1% Tween-80 or a specific antifoam to protect the enzyme from interfacial stress.

  • Immobilization: Switch from free enzyme to immobilized preparations (e.g., on methacrylate resin) to enhance mechanical stability.

FAQ 3.2: How do I handle the cofactor (NADPH) cost at scale?

Diagnosis: Stoichiometric cofactor usage is economically unviable.

Corrective Protocol: Implement a Coupled Enzyme System for cofactor regeneration.

  • Substrate: Glucose (cheap, sacrificial).

  • Enzyme: Glucose Dehydrogenase (GDH).

  • Mechanism: GDH oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH, which the IRED then consumes.

Biocatalysis NADP NADP+ NADPH NADPH NADP->NADPH Regenerated by GDH NADPH->NADP Consumed by IRED Substrate Imine/Ketone (Substrate) Product Chiral Piperidine (Product) Substrate->Product Reduction Glucose Glucose (Sacrificial) Glucono Gluconolactone (Waste) Glucose->Glucono Oxidation IRED IRED Enzyme GDH GDH Enzyme

Figure 2: Cofactor regeneration cycle essential for economic viability of biocatalytic piperidine synthesis.

Module 4: Downstream Processing (The "Final Mile")

FAQ 4.1: I cannot extract the chiral piperidine from the aqueous layer. It’s too water-soluble.

Diagnosis: High Polarity & Salt Formation. Chiral piperidines are secondary amines with high pKa (~11). At neutral or acidic pH, they are fully protonated and trapped in the water phase.

Corrective Protocol:

  • "Salting Out": Saturate the aqueous phase with NaCl or K₂CO₃. This disrupts the hydration shell of the piperidine.

  • Solvent Switch: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol . These solvents have higher capacity for polar amines.

  • Reactive Extraction: If the next step involves protection (e.g., Boc-protection), add the reagent (Boc₂O) and base directly to the biphasic mixture. The lipophilic Boc-piperidine will spontaneously migrate to the organic phase.

FAQ 4.2: How do I remove Ruthenium/Iridium residues to <10 ppm?

Diagnosis: Metal affinity for amines. Piperidines bind transition metals tightly, carrying them through standard workups.

Corrective Protocol:

  • Scavenger Resins: Treat the organic stream with thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated carbon (e.g., Darco KB-G) at 50°C for 2 hours.

  • Salt Break: Crystallize the piperidine as a tartrate or oxalate salt. The metal impurities usually remain in the mother liquor.

Comparative Analysis of Methodologies

FeatureAsymmetric HydrogenationBiocatalysis (IRED/ATA)Classical Resolution
Scale-Up Readiness High (Standard equipment)Medium (Requires fermentation cap.)High (Simple reactors)
Max Theoretical Yield 100%100%50% (unless DKR used)
Enantioselectivity (ee) 90–99% (Ligand dependent)>99% (Strict lock-and-key)>99% (via recrystallization)
Catalyst Cost High (Ir/Rh/Pd)Low (Renewable)Low (Cheap acids)
Key Risk Catalyst PoisoningEnzyme StabilityWaste Generation

References

  • Glorius, F. et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Turner, N. J. et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts (MDPI). Link

  • Charette, A. B. et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie. Link

  • Xiao, J. et al. (2022).[1] Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Link

  • Sun, M. et al. (2022).[1][2] Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Link[2]

  • Bäckvall, J. E. et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Validation of Analytical Methods for Chiral Amino Acids

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail—it is fundamental. In the realm of amino acids, the building blocks of peptides and prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail—it is fundamental. In the realm of amino acids, the building blocks of peptides and proteins, the distinction between D- and L-enantiomers can mean the difference between a therapeutic effect and a toxicological liability.[][2] The accurate quantification of enantiomeric purity is therefore a cornerstone of pharmaceutical quality control. This guide provides an in-depth comparison of analytical methodologies for chiral amino acid analysis, grounded in regulatory principles and supported by experimental data. It is designed not as a rigid template, but as a comprehensive framework to empower you to develop and validate robust, fit-for-purpose analytical methods.

Pillar 1: The Bedrock of Trustworthiness - Regulatory Validation Parameters

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for this process, which is broadly adopted by regulatory agencies like the FDA and EMA.[4][5][6] Understanding the why behind each validation parameter is crucial for building a self-validating, trustworthy method.

A typical validation process involves assessing a specific set of performance characteristics. The selection of these characteristics depends on the type of analytical procedure. For determining chiral purity, which is a quantitative test for an impurity (the undesired enantiomer), the following parameters are essential.[7][8]

The Core Validation Characteristics:
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For chiral analysis, the method must demonstrate baseline resolution between the two enantiomers and from any other potential peaks. This is the first and most critical step; without specificity, all other data is meaningless.

  • Linearity & Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[9] For an impurity method, the range is typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the undesired enantiomer.[9][10]

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically determined by analyzing a sample of known concentration (a spiked placebo or the desired enantiomer spiked with known amounts of the undesired enantiomer) and calculating the percentage recovery.[11]

  • Precision: Precision is the measure of the random error of a method. It is assessed at three levels:

    • Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).[7]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[11]

    • Reproducibility: The precision between laboratories (inter-laboratory studies), which is not typically required for submission but is important for method transfer.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] For chiral purity, the LOQ is the more critical parameter, as it defines the lower limit of reliable reporting for the undesired enantiomer.

  • Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage. Examples include varying mobile phase composition (±2%), pH (±0.1), or column temperature (±2°C).[9]

dot

Validation_Workflow cluster_dev Method Development cluster_routine Routine Use Dev Develop Analytical Procedure Specificity Specificity (Resolution of Enantiomers) Dev->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Routine Routine Analysis with System Suitability Testing Robustness->Routine Method is Validated

Caption: Workflow for Analytical Method Validation per ICH Q2(R1).

Pillar 2: A Comparative Guide to Analytical Techniques

The choice of analytical technique is a critical decision driven by the physicochemical properties of the amino acid, the required sensitivity, throughput needs, and available instrumentation. No single method is universally superior; each presents a unique balance of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[12][13] The separation can be achieved through two primary strategies:

  • Direct Separation: This is the preferred modern approach, utilizing a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.[14]

    • Causality: The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Differences in the stability of these complexes lead to different retention times.

    • Common CSPs for Amino Acids:

      • Polysaccharide-based (e.g., cellulose or amylose derivatives): These are highly versatile and represent over 90% of successful enantiomeric separations, working through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[15]

      • Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin): Excellent for separating underivatized amino acids, which are polar and zwitterionic.[16] Their complex structures provide multiple interaction points.

      • Crown Ether-based: Specifically designed for compounds with primary amino groups near the chiral center, making them highly suitable for amino acids.[13][17]

      • Zwitterionic Ion-Exchange: These novel phases incorporate both anion- and cation-exchange groups, making them ideal for separating zwitterionic molecules like free amino acids.[17][18]

  • Indirect Separation: This older method involves derivatizing the amino acid enantiomers with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (like a C18).[19][20]

    • Causality: Diastereomers have different physical properties and therefore do not require a chiral environment to be separated.

    • Drawbacks: This method adds extra sample preparation steps, and the derivatizing agent must be of high enantiomeric purity to avoid inaccurate results.[20]

dot

Chiral_Separation cluster_mobile Mobile Phase cluster_column Chiral Stationary Phase (CSP) cluster_output Chromatogram Analytes Racemic Mixture (50% R, 50% S) R-Enantiomer S-Enantiomer CSP Chiral Selector (e.g., S-configuration) Analytes:f0->CSP Weaker Interaction (Faster Elution) Analytes:f1->CSP Stronger Interaction (Slower Elution) Chromo Separated Peaks R-Enantiomer S-Enantiomer CSP->Chromo:t0 Elutes First CSP->Chromo:t1 Elutes Second

Caption: Principle of Direct Chiral Separation on a CSP.

Gas Chromatography (GC)

GC offers very high resolution and sensitivity, but its application to amino acids is limited by their low volatility.[21]

  • Causality: Amino acids must be chemically modified through derivatization to become volatile enough for GC analysis.[22] This is a multi-step process, typically involving esterification of the carboxyl group followed by acylation of the amino group.

  • Separation: The separation of the derivatized enantiomers is then performed on a chiral stationary phase, such as Chirasil-Val.[22]

  • Advantages: High efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[23]

  • Limitations: The mandatory and often complex derivatization process can be time-consuming and a source of analytical error.[21]

Capillary Electrophoresis (CE)

CE is a powerful technique known for its extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption.[24][25]

  • Causality: Separation occurs in a capillary filled with a background electrolyte. When a chiral selector (e.g., a cyclodextrin) is added to this electrolyte, it forms transient, inclusion complexes with the amino acid enantiomers.[26] The different binding affinities between the enantiomers and the selector lead to different electrophoretic mobilities and, thus, separation.[27]

  • Advantages: High resolution, speed, and low sample volume requirements.[24]

  • Limitations: Lower concentration sensitivity compared to HPLC with UV detection unless coupled with sensitive detectors like laser-induced fluorescence (LIF) or mass spectrometry (MS).[24]

Supercritical Fluid Chromatography (SFC)

SFC is an emerging technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.[28]

  • Causality: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency than HPLC.[29] The separation mechanism on the CSP is similar to that in HPLC.

  • Advantages: Very fast analysis times (separations can be achieved in under 2 minutes), reduced organic solvent consumption (making it a "greener" technology), and unique selectivity.[28][30]

  • Limitations: Requires specialized instrumentation. Historically, it has been less suitable for highly polar, underivatized amino acids, though modern techniques are overcoming this challenge.[30]

Pillar 3: Data-Driven Performance Comparison

The following table summarizes the performance of these techniques for chiral amino acid analysis based on published data. This provides an objective comparison to guide your method selection process.

Technique Typical Stationary Phase / Selector Sample Preparation Typical Analysis Time Key Advantages Key Limitations References
HPLC Polysaccharide, Macrocyclic Glycopeptide, Crown Ether, Zwitterionic CSPsOften none (direct) or derivatization (indirect)5 - 30 minVersatile, robust, widely available, direct analysis possibleModerate solvent consumption, longer run times than SFC/CE[12][15][16][17]
GC Chiral Polysiloxanes (e.g., Chirasil-Val)Mandatory derivatization (esterification & acylation)10 - 40 minVery high resolution, high sensitivity (especially with MS)Complex sample prep, limited to volatile derivatives[21][22]
CE Chiral Selector in Buffer (e.g., Cyclodextrins)Dissolution in buffer5 - 20 minExtremely high efficiency, very low sample/solvent use, fastLower concentration sensitivity with UV, potential for matrix effects[24][26][27]
SFC Polysaccharide CSPs, Crown Ether CSPsDissolution in solvent< 1 - 7 min Very fast , low organic solvent use, unique selectivityRequires specialized equipment, can be challenging for very polar analytes[28][29][30]

Pillar 4: Practical Application - A Validated Chiral HPLC Method

This section provides a detailed, step-by-step protocol for the validation of a representative chiral HPLC method for determining the enantiomeric purity of a generic amino acid (e.g., Valine).

Objective: To validate a chiral HPLC method for the quantification of D-Valine in an L-Valine drug substance, with a specification limit of NMT 0.15%.

1. Chromatographic System

  • System: HPLC with UV Detector

  • Chiral Stationary Phase: Macrocyclic Glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Ethanol:Water:Acetic Acid (90:10:0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Validation Protocol Steps

  • Step 1: Specificity

    • Inject a blank (mobile phase) to ensure no interfering peaks.

    • Inject a solution of the L-Valine standard.

    • Inject a solution of the D-Valine standard.

    • Inject a system suitability solution containing both L- and D-Valine (e.g., 1.0 mg/mL L-Valine and 0.0015 mg/mL D-Valine) to demonstrate resolution.

    • Acceptance Criterion: The resolution between the L- and D-Valine peaks must be ≥ 2.0.

  • Step 2: Linearity (for D-Valine)

    • Prepare a series of at least five standard solutions of D-Valine, ranging from the LOQ (e.g., 0.05 µg/mL) to 150% of the specification limit (e.g., 2.25 µg/mL).[9]

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.[9]

  • Step 3: Accuracy

    • Prepare samples of L-Valine spiked with D-Valine at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate against the calibration curve.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.[9]

  • Step 4: Precision (Repeatability)

    • Prepare six individual samples of L-Valine spiked with D-Valine at the 100% specification level.

    • Analyze all six samples.

    • Acceptance Criterion: The relative standard deviation (RSD) of the six results must be ≤ 5.0%.

  • Step 5: Limit of Quantitation (LOQ)

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Prepare six samples at this LOQ concentration and analyze them.

    • Acceptance Criterion: The recovery and precision at the LOQ must be acceptable (e.g., recovery within 80-120%, RSD ≤ 10%).

  • Step 6: Robustness

    • Analyze the system suitability solution while introducing small, deliberate changes to the method parameters:

      • Flow Rate: 0.9 mL/min and 1.1 mL/min

      • Column Temperature: 23°C and 27°C

      • Mobile Phase Composition: Vary the ethanol percentage to 88% and 92%.

    • Acceptance Criterion: The system suitability criteria (e.g., resolution ≥ 2.0) must be met under all tested conditions.

Conclusion

The validation of analytical methods for chiral amino acids is a rigorous but essential process that underpins the safety and efficacy of pharmaceutical products. While HPLC remains the workhorse of the industry due to its versatility and robustness, techniques like SFC and CE offer compelling advantages in speed and efficiency. The choice of method should be a deliberate one, based on a thorough understanding of the analyte's properties and the specific requirements of the analysis. By grounding your approach in the principles of regulatory guidelines and a deep understanding of the causality behind the separation science, you can develop and validate methods that are not only compliant but are truly trustworthy and fit for their intended purpose.

References

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  • 1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids. (2015). RSC Publishing. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Available at: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. Available at: [Link]

  • Chiral analysis. (n.d.). Wikipedia. Available at: [Link]

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  • Simplify Chiral Analysis in Drug Development. (n.d.). Brightspec. Available at: [Link]

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  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. (n.d.). European Medicines Agency. Available at: [Link]

  • Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.). PMC. Available at: [Link]

  • Enantioselectivity of amino acids using chiral sensors based on nanotubes. (2009). AIP Publishing. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid: A Senior Application Scientist's Perspective

Introduction: The Significance of (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold, combined with the specific cis-stereochemistry of the hydroxyl and carboxylic acid functionalities, makes it a valuable component in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules.[1] The precise spatial arrangement of its functional groups is crucial for molecular recognition and interaction with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to access this specific diastereomer is of paramount importance for researchers in the pharmaceutical and life sciences industries.

This guide provides an in-depth comparison of the most pertinent synthetic strategies for preparing (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols for key methodologies, and present a comparative analysis of their respective yields, stereoselectivities, and overall efficiencies.

Comparative Analysis of Synthetic Strategies

Several distinct approaches have been developed for the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, broadly categorized into chemical and enzymatic methods. The choice of a particular route often depends on factors such as the desired scale of synthesis, cost of starting materials and reagents, and the availability of specialized equipment.

Synthetic Strategy Starting Material Key Reaction(s) Overall Yield Stereoselectivity Number of Steps Key Advantages Key Disadvantages
Route 1: Chiral Pool Synthesis from D-Serine D-SerineIntramolecular reductive amination or cyclization~20-30%High (derived from starting material)~6-8Readily available chiral starting material.Moderate overall yield, multiple protection/deprotection steps.
Route 2: Diastereoselective Reduction N-Boc-3-oxopiperidine-2-carboxylateChelation-controlled reduction~60-70%High (up to >95:5 dr)~4-5Good yields and high diastereoselectivity.Requires a specific keto-ester precursor which may be challenging to synthesize.
Route 3: Enzymatic Asymmetric Reduction N-Boc-3-piperidoneKetoreductase (KRED)>90%Excellent (>99% ee)~2-3High yield and enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes and cofactors, potential for substrate/product inhibition.

Route 1: Chiral Pool Synthesis from D-Serine

This strategy leverages the readily available and inexpensive chiral starting material, D-serine, to establish the (S)-stereocenter at the C2 position. The (R)-stereochemistry at C3 is then introduced and the piperidine ring is formed through a series of transformations.

Causality of Experimental Choices

The core principle of this route is the transfer of chirality from the starting material to the final product. D-serine provides the C2 stereocenter. The subsequent steps are designed to build the carbon skeleton and then cyclize to form the piperidine ring, all while preserving the initial stereochemistry and controlling the formation of the new stereocenter at C3. The choice of protecting groups is critical to prevent side reactions and to direct the stereochemical outcome of key steps.

Experimental Protocol: Synthesis from D-Serine

This protocol is a representative synthesis and may require optimization.

Step 1: Protection of D-Serine

  • To a solution of D-serine (1 eq) in a 1:1 mixture of dioxane and water, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine.

Step 2: Esterification

  • Dissolve N-Boc-D-serine (1 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and methanol (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the methyl ester.

Step 3: Swern Oxidation

  • Prepare a solution of oxalyl chloride (1.5 eq) in DCM and cool to -78 °C.

  • Add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise and stir for 15 minutes.

  • Add a solution of the N-Boc-D-serine methyl ester (1 eq) in DCM.

  • Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding aldehyde (Garner's aldehyde).

Step 4: Chain Elongation (e.g., Wittig Reaction)

  • To a suspension of (3-bromopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq) at 0 °C.

  • Stir for 30 minutes, then cool to -78 °C.

  • Add a solution of Garner's aldehyde (1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify by column chromatography to yield the alkene.

Step 5: Hydroboration-Oxidation

  • Dissolve the alkene (1 eq) in THF and cool to 0 °C.

  • Add borane-tetrahydrofuran complex (1 M solution in THF, 1.5 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Cool to 0 °C and add a solution of sodium hydroxide (3M) followed by hydrogen peroxide (30%).

  • Stir for 1 hour, then extract with ethyl acetate.

  • Purify by column chromatography to yield the primary alcohol.

Step 6: Azide Formation and Reduction

  • Dissolve the alcohol (1 eq) in THF and add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) and stir at room temperature overnight.

  • Concentrate and purify by column chromatography to obtain the azide.

  • Dissolve the azide in methanol and add palladium on carbon (10 mol%).

  • Hydrogenate under a hydrogen atmosphere (balloon) overnight.

  • Filter through Celite and concentrate to yield the amine.

Step 7: Cyclization and Deprotection

  • Dissolve the amino alcohol in a suitable solvent and treat with a mild acid to promote cyclization.

  • Treat the resulting protected (2S,3R)-3-hydroxypiperidine-2-carboxylic acid with a strong acid (e.g., trifluoroacetic acid in DCM) to remove the Boc group.

  • Purify by ion-exchange chromatography or crystallization to obtain the final product.

Chiral_Pool_Synthesis_from_D-Serine D-Serine D-Serine N-Boc-D-Serine N-Boc-D-Serine D-Serine->N-Boc-D-Serine Boc₂O Garner's Aldehyde Garner's Aldehyde N-Boc-D-Serine->Garner's Aldehyde Esterification, Swern Oxidation Alkene Intermediate Alkene Intermediate Garner's Aldehyde->Alkene Intermediate Wittig Reaction Primary Alcohol Primary Alcohol Alkene Intermediate->Primary Alcohol Hydroboration-Oxidation Amino Alcohol Amino Alcohol Primary Alcohol->Amino Alcohol Azide Formation, Reduction Protected Product Protected Product Amino Alcohol->Protected Product Cyclization (2S,3R)-3-hydroxypiperidine-2-carboxylic acid (2S,3R)-3-hydroxypiperidine-2-carboxylic acid Protected Product->(2S,3R)-3-hydroxypiperidine-2-carboxylic acid Deprotection

Caption: Synthetic pathway from D-Serine.

Route 2: Diastereoselective Reduction of a Keto-Ester Precursor

This approach involves the synthesis of a piperidine ring with a ketone at the C3 position and an ester at C2. The key step is the diastereoselective reduction of the ketone, where the existing stereocenter at C2 directs the stereochemical outcome of the reduction at C3 to yield the desired cis-product.

Causality of Experimental Choices

The success of this route hinges on the ability to control the facial selectivity of the ketone reduction. The use of bulky reducing agents or chelating metals can influence the direction of hydride attack. In a chelation-controlled reduction, a metal ion (e.g., from LiAlH(O-t-Bu)₃) coordinates to both the ketone and the ester carbonyl oxygens, locking the conformation of the molecule. This forces the hydride to attack from the less hindered face, leading to the formation of the syn (cis) alcohol with high diastereoselectivity.[2]

Experimental Protocol: Diastereoselective Reduction

This protocol is a representative synthesis and may require optimization.

Step 1: Synthesis of Ethyl N-Boc-3-oxopiperidine-2-carboxylate

  • This precursor can be synthesized via various multi-step routes, often starting from commercially available piperidine derivatives.

Step 2: Diastereoselective Reduction

  • Dissolve ethyl N-Boc-3-oxopiperidine-2-carboxylate (1 eq) in absolute ethanol at -78 °C under an argon atmosphere.

  • Add lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃, 1.5 eq) portion-wise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting product is the ethyl ester of N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

Step 3: Hydrolysis and Deprotection

  • Dissolve the ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.

  • Concentrate the organic layer to obtain the N-Boc protected acid.

  • Dissolve the N-Boc protected acid in DCM and add trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and purify by ion-exchange chromatography or crystallization to afford (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

Diastereoselective_Reduction N-Boc-3-oxopiperidine-2-carboxylate N-Boc-3-oxopiperidine-2-carboxylate N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylate N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylate N-Boc-3-oxopiperidine-2-carboxylate->N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylate LiAlH(O-t-Bu)₃, EtOH, -78 °C N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylic acid N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylic acid N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylate->N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylic acid LiOH, THF/H₂O (2S,3R)-3-hydroxypiperidine-2-carboxylic acid (2S,3R)-3-hydroxypiperidine-2-carboxylic acid N-Boc-(2S,3R)-3-hydroxypiperidine-2-carboxylic acid->(2S,3R)-3-hydroxypiperidine-2-carboxylic acid TFA, DCM

Caption: Diastereoselective reduction pathway.

Route 3: Enzymatic Asymmetric Reduction

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis. In this approach, a ketoreductase (KRED) enzyme is used to asymmetrically reduce a prochiral ketone, N-Boc-3-piperidone, to the corresponding (S)-alcohol. This establishes the C3 stereocenter with high enantioselectivity. Subsequent chemical steps can then be used to introduce the carboxylic acid group at C2.

Causality of Experimental Choices

The high stereoselectivity of this route is a direct result of the enzyme's chiral active site, which orients the substrate in a specific conformation for hydride delivery from a cofactor (typically NADH or NADPH). The use of a co-substrate and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is essential for driving the reaction to completion and making the process economically viable. The choice of buffer, pH, and temperature are critical for maintaining optimal enzyme activity and stability.

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a representative synthesis using a commercially available ketoreductase and may require optimization for different enzymes.

Step 1: Enzymatic Reduction of N-Boc-3-piperidone

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • To the buffer, add glucose (e.g., 1.2 eq), NAD⁺ (e.g., 0.01 eq), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Add the ketoreductase enzyme (KRED, e.g., KRED-110, typically 1-5% w/w of the substrate).[3]

  • Dissolve N-Boc-3-piperidone (1 eq) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and maintain the pH with the addition of a base (e.g., 1M NaOH) as the reaction proceeds.[3]

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, extract the product, (S)-N-Boc-3-hydroxypiperidine, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity and may not require further purification.

Step 2: Introduction of the Carboxylic Acid Group

  • The conversion of (S)-N-Boc-3-hydroxypiperidine to the target molecule requires subsequent chemical steps to introduce the carboxylic acid at the C2 position. This can be achieved through various methods, such as deprotonation at C2 with a strong base followed by carboxylation with CO₂, or through a more complex series of functional group manipulations.

Enzymatic_Asymmetric_Reduction cluster_0 Biocatalytic Step N-Boc-3-piperidone N-Boc-3-piperidone (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->(S)-N-Boc-3-hydroxypiperidine KRED, NADH, GDH/Glucose Intermediate for Carboxylation Intermediate for Carboxylation (S)-N-Boc-3-hydroxypiperidine->Intermediate for Carboxylation Chemical Steps (2S,3R)-3-hydroxypiperidine-2-carboxylic acid (2S,3R)-3-hydroxypiperidine-2-carboxylic acid Intermediate for Carboxylation->(2S,3R)-3-hydroxypiperidine-2-carboxylic acid Carboxylation & Deprotection

Caption: Enzymatic reduction and subsequent chemical steps.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (2S,3R)-3-hydroxypiperidine-2-carboxylic acid can be achieved through several distinct and effective strategies. The choice of the optimal route is highly dependent on the specific requirements of the research or development program.

  • Chiral pool synthesis from D-serine is a classic and reliable method, particularly when working on a smaller scale where the multi-step nature of the synthesis is manageable.

  • Diastereoselective reduction offers a more convergent approach with good yields and excellent stereocontrol, provided the keto-ester precursor is readily accessible.

  • Enzymatic asymmetric reduction represents a modern, highly efficient, and sustainable method that is particularly well-suited for larger-scale production due to its high yields, exceptional stereoselectivity, and mild reaction conditions.

Future developments in this field will likely focus on the discovery of novel and more efficient catalysts, both chemical and biological, to further streamline these synthetic routes. The development of one-pot or tandem reactions that minimize intermediate purification steps will also be a key area of research, ultimately leading to more cost-effective and environmentally friendly methods for the production of this valuable chiral building block.

References

  • Mochizuki, A., Naito, H., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Bioorganic & Medicinal Chemistry, 16(10), 5549-5561.
  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. 8(7), 112-117. Available at: [Link]

  • PubMed. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9479-9482. Available at: [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 309. Available at: [Link]

Sources

Validation

Bridging the Translational Gap: In Vitro vs. In Vivo Evaluation of Piperidine-Based Therapeutics

The Piperidine Paradox: Ubiquity vs. Liability The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved drugs, including fentanyl (analgesic), donepezil (Alzheimer’s), and raloxi...

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Paradox: Ubiquity vs. Liability

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved drugs, including fentanyl (analgesic), donepezil (Alzheimer’s), and raloxifene (SERM). Its popularity stems from its ability to position pharmacophores in 3D space and its basic nitrogen, which often forms critical hydrogen bonds with receptor residues (e.g., Asp in GPCRs).

However, this scaffold introduces distinct translational risks. The very features that drive potency—lipophilicity and basicity—often lead to rapid oxidative metabolism, hERG channel blockade, and P-glycoprotein (P-gp) efflux. This guide dissects the specific in vitro to in vivo disconnects inherent to piperidine chemistry and provides actionable protocols to bridge them.

Metabolic Stability: The Oxidative Challenge

The Mechanism

The piperidine ring is a "soft spot" for Cytochrome P450 (CYP) enzymes.

  • In Vitro Observation: In Human Liver Microsomes (HLM), piperidines primarily undergo N-dealkylation or

    
    -carbon hydroxylation  (typically at the C2 or C6 positions), leading to ring opening or lactam formation.
    
  • In Vivo Reality: While in vitro intrinsic clearance (

    
    ) often predicts hepatic clearance well, it fails to account for extra-hepatic metabolism  (e.g., lung CYP2E1) or transporter-mediated uptake , which can drastically alter bioavailability (
    
    
    
    ).
Comparative Data: Structural Modification Effects

Data synthesized from recent SAR studies on sEH and Akt inhibitors.

Compound ClassModificationIn Vitro Stability (

, HLM)
In Vivo Clearance (Rat, IV)Translational Insight
Simple Piperidine Unsubstituted< 15 minHigh (> 50 mL/min/kg)Rapid

-oxidation leads to poor exposure.
Blocked Piperidine 2-Methyl or 2,6-Dimethyl> 60 minLow (< 15 mL/min/kg)Steric hindrance at

-carbon successfully translates to in vivo stability.
Polar Piperidine 4-Carboxylic acid/Amide> 200 minModerate (Renal Cl)Improved metabolic stability, but renal clearance becomes the dominant elimination pathway.
Case Study: Akt Inhibitor Optimization

In the development of Akt inhibitors, the lead compound A12 (3,4-disubstituted piperidine) showed potent in vitro activity but rapid in vivo clearance. By introducing a substituent at the 6-position (Compound E22 ), researchers sterically blocked the metabolic "hotspot."

  • Result: E22 maintained in vitro potency (

    
     similar to A12) but achieved a 4-fold increase in in vivo AUC (Area Under Curve) in mice.
    

Safety & Toxicology: The hERG Liability

Piperidines are frequent offenders in hERG channel inhibition due to the "pharmacophore overlap": a basic nitrogen (protonated at physiological pH) linked to aromatic rings by a flexible chain mimics the channel's natural blockers.

The Discordance
  • In Vitro (Patch Clamp): Measures direct channel blockade. Often yields "false positives" due to high lipophilicity causing compound adherence to plasticware or lipid membranes, effectively lowering the free concentration.

  • In Vivo (Telemetry): Measures QTc prolongation. A compound with high in vitro hERG affinity may be safe in vivo if it has poor cardiac tissue distribution or high protein binding.

Mitigation Strategy: pKa Modulation

Reducing the basicity of the piperidine nitrogen is a proven strategy.

  • Example: In the development of autotaxin inhibitors (e.g., Ziritaxestat), replacing a piperidine (

    
    ) with a piperazine or morpholine (
    
    
    
    ) reduced hERG affinity by >100-fold without sacrificing target potency.

CNS Penetration: The Blood-Brain Barrier (BBB)[1][2][3]

For CNS targets (e.g., Alzheimer's, Schizophrenia), the piperidine ring is useful for binding but problematic for transport.

The Efflux Trap
  • In Vitro (MDR1-MDCK): Piperidines often show high passive permeability (

    
     cm/s). However, if the Efflux Ratio (B-to-A / A-to-B) is > 2.0, the compound is a P-gp substrate.
    
  • In Vivo (

    
    ):  The unbound brain-to-plasma ratio is the gold standard. Many piperidines with high in vitro permeability fail here because P-gp actively pumps them out of the brain endothelial cells.
    

Visualizing the Workflow:

DrugDiscoveryWorkflow Hit Hit Identification (Piperidine Scaffold) InVitro_Met In Vitro Stability (Microsomes/Hepatocytes) Hit->InVitro_Met InVitro_hERG hERG Patch Clamp (Safety Screen) Hit->InVitro_hERG InVitro_BBB MDR1-MDCK Permeability (Efflux Ratio) Hit->InVitro_BBB Decision Go/No-Go Decision InVitro_Met->Decision t1/2 > 30min InVitro_hERG->Decision IC50 > 10uM InVitro_BBB->Decision ER < 2.0 InVivo_PK In Vivo PK (Rat/Mouse) (Clearance/Bioavailability) Decision->InVivo_PK Pass InVivo_PD Efficacy Model (Xenograft/Behavioral) InVivo_PK->InVivo_PD Adequate Exposure

Caption: Integrated workflow for evaluating piperidine derivatives, prioritizing early identification of metabolic and efflux liabilities.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine Intrinsic Clearance (


) to predict in vivo hepatic clearance.

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

Procedure:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL microsomes and 5 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      

Self-Validation Check:

  • Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

    
     min, the microsomes are inactive.
    
Protocol B: In Vivo Pharmacokinetics Bridging (Rat)

Objective: Assess bioavailability and confirm if in vitro stability translates to systemic exposure.

Design:

  • Animals: Sprague-Dawley Rats (n=3 per group), cannulated (jugular vein).

  • Dosing:

    • Group 1: IV Bolus (1 mg/kg) – Vehicle: 5% DMSO / 10% Solutol / 85% Saline.

    • Group 2: Oral Gavage (5 mg/kg) – Vehicle: 0.5% Methylcellulose.

Procedure:

  • Dose Administration: Administer compound. Record exact time.

  • Blood Collection: Collect 200 µL blood into EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Processing: Centrifuge at 2000g for 10 min to harvest plasma. Store at -80°C.

  • Bioanalysis: Protein precipitation with acetonitrile (1:3 ratio), followed by LC-MS/MS quantification against a standard curve prepared in blank rat plasma.

Data Analysis:

  • Calculate Clearance (

    
    ).
    
  • Calculate Bioavailability (

    
    ).
    
  • The Bridge: Compare observed

    
     with predicted clearance from Protocol A. If 
    
    
    
    , suspect extra-hepatic metabolism or biliary excretion.

Mechanistic Visualization: Piperidine Metabolism

PiperidineMetabolism Parent Parent Piperidine (Lipophilic, Basic) CYP CYP450 (CYP2D6 / CYP3A4) Parent->CYP Node_Alpha Alpha-Carbon Hydroxylation CYP->Node_Alpha Major Pathway Node_N N-Oxidation CYP->Node_N Minor Pathway Iminium Iminium Ion Intermediate Node_Alpha->Iminium NOxide N-Oxide Metabolite Node_N->NOxide RingOpen Ring Opening (Aldehyde/Acid) Iminium->RingOpen Hydrolysis

Caption: Primary metabolic pathways for piperidine scaffolds mediated by Cytochrome P450 enzymes.

References

  • BenchChem. (2025).[1] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Link

  • Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Link

  • Drug Hunter. (2024).[2][3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link

  • European Journal of Pharmaceutics and Biopharmaceutics. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Link

  • ResearchGate. (2025). In vitro and in vivo antitumor effect of 5-FU combined with piplartine and piperine. Link

Sources

Comparative

A Senior Application Scientist's Guide to Robust Cross-Validation of Novel Enzyme Inhibitors

For researchers in the vanguard of drug discovery, the identification of a potent enzyme inhibitor from a high-throughput screen (HTS) is a moment of profound potential. However, this initial "hit" is merely the opening...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the identification of a potent enzyme inhibitor from a high-throughput screen (HTS) is a moment of profound potential. However, this initial "hit" is merely the opening chapter of a rigorous scientific narrative. The path from a promising screening result to a validated lead compound is fraught with potential pitfalls, primarily in the form of false positives. This guide provides an in-depth framework for designing and executing a robust, multi-tiered cross-validation cascade. We will move beyond mere procedural lists to explore the causal logic behind assay selection, the interpretation of complex data, and the establishment of a self-validating workflow that ensures only the most promising candidates advance, saving invaluable time and resources.

The Achilles' Heel of HTS: Understanding Assay Interference

High-throughput screening is a powerful engine for discovery, but its speed and scale can introduce artifacts that masquerade as genuine inhibition.[1] A significant portion of initial hits are, in fact, false positives arising from compound-dependent assay interference.[1] These interferences can be broadly categorized into technology-related and non-technology-related mechanisms.[2]

A primary source of these misleading results comes from Pan-Assay Interference Compounds (PAINS) .[3][4][5] These are chemical structures that appear as frequent hitters across various screens because they interfere with assay technologies through a variety of mechanisms rather than specific, targeted binding.[4][5][6] Mechanisms of interference are diverse and include:

  • Compound Autofluorescence: The compound's intrinsic fluorescence masks the signal from the assay's reporter system.[6]

  • Light Scattering: Compounds that form precipitates can scatter light, disrupting readouts in optical assays.[2]

  • Redox Cycling: Some compounds can generate reactive oxygen species like hydrogen peroxide, which can non-specifically modify and inhibit proteins.[3][6]

  • Chelation: Compounds may sequester essential metal ions required for enzyme function or assay reagents.[6][7]

  • Aggregation: At certain concentrations, compounds can form colloidal aggregates that sequester and denature the target enzyme, leading to apparent inhibition.[8]

Failing to identify these artifacts early can lead to the costly pursuit of molecules that are fundamentally non-viable.[3] Therefore, a foundational principle of hit validation is the use of orthogonal assays—methods that rely on different physical principles and detection technologies to confirm the biological activity of a compound.[8][9]

The Cross-Validation Cascade: A Multi-Pronged Strategy

A robust validation workflow is not a single experiment but a strategic sequence of assays designed to systematically build confidence in a hit compound. The goal is to triage hits, eliminating artifacts while confirming the desired mechanism of action (MoA) and genuine target engagement.

CrossValidation_Workflow cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Artifact Identification cluster_2 Phase 3: Orthogonal & Biophysical Validation cluster_3 Phase 4: Final Validation HTS High-Throughput Screen (HTS) (e.g., FRET, Luminescence) Hit_Confirmation Dose-Response Confirmation (Primary Assay) HTS->Hit_Confirmation Initial 'Hits' Counterscreens Counterscreens (e.g., No-Enzyme Control, Luciferase Inhibition) Hit_Confirmation->Counterscreens Aggregation_Assay Aggregation Test (e.g., Detergent Sensitivity) Counterscreens->Aggregation_Assay Orthogonal_Assay Orthogonal Assay (e.g., HPLC-based) Aggregation_Assay->Orthogonal_Assay 'Clean' Hits Biophysical_Assay Biophysical Assay (e.g., SPR, ITC, TSA) Orthogonal_Assay->Biophysical_Assay Confirmed Activity Validated_Hit Validated Hit (Proceed to Lead Op) Biophysical_Assay->Validated_Hit Confirmed Direct Binding

Caption: The Hit-to-Lead Validation Cascade.

Step 1: The Primary Assay - High-Throughput Screening (HTS)

The journey begins with a primary HTS campaign designed for speed and sensitivity. Fluorescence-based assays are among the most common choices for screening enzyme targets like kinases and proteases.[10][11]

Example Technology: Fluorescence Resonance Energy Transfer (FRET)

FRET assays are a popular choice for measuring enzyme activity, particularly for proteases and kinases. They rely on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.

FRET_Principle cluster_0 No Enzyme Activity (Intact Substrate) cluster_1 Enzyme Activity (Cleaved Substrate) Donor_A Donor (Excited) Acceptor_A Acceptor Donor_A->Acceptor_A FRET Enzyme Active Enzyme + Inhibitor? Light_Out_A Acceptor Emission (590nm) Acceptor_A->Light_Out_A Substrate_A Peptide Substrate Light_In_A Excitation Light (488nm) Light_In_A->Donor_A Donor_B Donor (Excited) Light_Out_B Donor Emission (525nm) Donor_B->Light_Out_B Acceptor_B Acceptor Substrate_B1 Fragment 1 Substrate_B2 Fragment 2 Light_In_B Excitation Light (488nm) Light_In_B->Donor_B Enzyme->Donor_B Cleavage

Caption: Principle of a FRET-based protease assay.

After the primary screen, all "active" compounds must be re-tested using the same assay to confirm activity and generate a dose-response curve, yielding an initial IC50 value.[12] This step eliminates random errors from the HTS.

Step 2: The Orthogonal Assay - Changing the Readout

The most critical step in eliminating technology-dependent artifacts is to re-test the confirmed hits in an orthogonal assay .[8][9][12] This assay should measure the same enzymatic reaction but use a fundamentally different detection method. For example, if the primary assay was fluorescence-based, an orthogonal assay could be based on chromatography (HPLC) or luminescence. This approach effectively filters out compounds that interfere specifically with the primary assay's technology.[8][13]

Example: HPLC-Based Assay An HPLC-based assay directly measures the conversion of substrate to product by physically separating the two molecules and quantifying their respective peak areas. This method is insensitive to fluorescence, quenching, or aggregation in the same way optical assays are.

Step 3: The Biophysical Assay - Confirming Direct Binding

While biochemical assays (like FRET and HPLC) measure the function of the enzyme, they do not directly prove that an inhibitor binds to the target. Biophysical assays are essential for confirming a direct, physical interaction between the compound and the enzyme.

Example Technology: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures binding events in real-time. It provides rich kinetic data, including association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

SPR_Principle cluster_0 SPR Workflow cluster_1 Sensorgram Output Analyte_Flow 1. Analyte (Inhibitor) Flows Over Surface Binding 2. Binding Event Changes Mass on Surface Signal 3. Change in Refractive Index Generates SPR Signal Wash 4. Dissociation (Wash Step) start assoc_start start->assoc_start Association (ka) assoc_end assoc_start->assoc_end Equilibrium dissoc_end assoc_end->dissoc_end Dissociation (kd) Y_axis Response (RU) X_axis Time

Sources

Validation

The Piperidine Scaffold: A Comparative Analysis of Functionalized Derivatives in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable prevalence in a vast number of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold".[1] This guide offers an in-depth comparative analysis of functionalized piperidine derivatives, navigating through their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. By presenting two distinct and impactful case studies—opioid receptor modulators and anticancer agents—we aim to provide a comprehensive resource for professionals engaged in the design and development of novel therapeutics harnessing this versatile chemical motif.

The Enduring Significance of the Piperidine Moiety

The utility of the piperidine scaffold in drug design stems from its unique combination of properties. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement. The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with biological targets and influencing physicochemical properties such as solubility and membrane permeability.[2] This inherent versatility has led to the incorporation of the piperidine ring into a wide array of therapeutics targeting diverse biological systems.

Case Study 1: 4-Arylpiperidine-Based Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.[1] The prototypical example is meperidine, and extensive modifications of the 4-arylpiperidine core have been undertaken to optimize potency, selectivity, and mitigate adverse effects.

Comparative Analysis of Binding Affinities

The binding affinity (Ki) of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the binding affinities of a selection of 4-arylpiperidine-based µ-opioid receptor agonists, highlighting the impact of subtle structural modifications.

CompoundStructureµ-Opioid Receptor Ki (nM)[3]
Fentanyl1-100
Sufentanil< 1
Alfentanil1-100
Carfentanil< 1

Structure-Activity Relationship (SAR) Insights:

The data reveals a clear SAR for this class of compounds. The 4-anilido substitution is crucial for high affinity. The nature of the N-substituent on the piperidine ring significantly influences potency. For instance, the replacement of the phenethyl group in fentanyl with a thienylethyl group in sufentanil, along with the addition of a methoxymethyl group at the 4-position, results in a substantial increase in binding affinity.[4] These modifications likely enhance the interaction with a specific sub-pocket within the µ-opioid receptor.

Experimental Protocols

The synthesis of fentanyl can be achieved through a multi-step process, with the Janssen method being a well-established route.[5] An optimized, high-yield, three-step synthesis is detailed below.[6][7]

Step 1: N-alkylation of 4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in acetonitrile, add cesium carbonate (2.0 eq).

  • Add 2-phenylethyl bromide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting N-phenethyl-4-piperidone by column chromatography.

Step 2: Reductive Amination

  • Dissolve N-phenethyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenyl-N-(1-phenethyl-4-piperidyl)amine (ANPP).[8]

Step 3: Acylation

  • Dissolve ANPP (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add propionyl chloride (1.2 eq) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to afford fentanyl.

Diagram of Fentanyl Synthesis Workflow:

Fentanyl_Synthesis A 4-Piperidone B N-Phenethyl-4-piperidone A->B N-Alkylation (2-Phenylethyl bromide, Cs2CO3) C N-Phenyl-N-(1-phenethyl-4-piperidyl)amine (ANPP) B->C Reductive Amination (Aniline, NaBH(OAc)3) D Fentanyl C->D Acylation (Propionyl chloride, Et3N)

Caption: Synthetic workflow for Fentanyl.

This protocol determines the binding affinity (Ki) of a test compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO.[9]

  • Test compounds (functionalized piperidine derivatives).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Add a fixed concentration of [³H]DAMGO to each well.

  • Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the competition curve.

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Case Study 2: Piperidine Derivatives as Anticancer Agents

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1] A significant number of these compounds exert their effects by modulating the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[10]

Comparative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are used to quantify the cytotoxic activity of piperidine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)[1][11]
Compound 16 786-0 (Kidney)0.4 (GI50)
HT29 (Colon)4.1 (GI50)
Compound 22 U251 (Glioma)58.2 (GI50)
NCI-H460 (Lung)26.3 (GI50)
Compound 10h (AKT inhibitor)PC-3 (Prostate)3.7 (IC50)[12]
Pyrazolo[4,3-c]hexahydropyridine derivative MCF-7 (Breast)2.4 (IC50)

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of piperidine derivatives is highly dependent on the nature and position of the substituents on the piperidine ring and any appended aromatic systems. For instance, the presence of specific anilinoquinazolinylchalcone moieties has been shown to confer potent cytotoxicity against breast cancer cells.[13] In the case of AKT inhibitors, a 3-halogenic pyrazolopyrimidine ring attached to the piperidine scaffold has been identified as a key pharmacophore for potent activity.[12]

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] In many cancers, this pathway is hyperactivated, promoting tumorigenesis. Several piperidine-based inhibitors have been developed to target key kinases within this pathway, such as Akt.

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based Akt Inhibitor Piperidine_Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a piperidine-based Akt inhibitor.

Experimental Protocols

The synthesis of 4-anilinopiperidine derivatives often involves a key reductive amination step, similar to the fentanyl synthesis.

Step 1: Synthesis of the 4-Anilinopiperidine Core

  • Combine N-Boc-4-piperidone (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Work up the reaction by quenching with a basic aqueous solution (e.g., saturated NaHCO₃), followed by extraction with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography to obtain the N-Boc-4-anilinopiperidine derivative.

Step 2: Deprotection and Further Functionalization

  • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

  • The resulting secondary amine can then be further functionalized, for instance, by acylation or alkylation, to introduce additional diversity and modulate the biological activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, NCI-H460).

  • Complete cell culture medium.

  • Test compounds (piperidine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to determine the effect of piperidine derivatives on the phosphorylation status of Akt, a key indicator of PI3K/Akt/mTOR pathway inhibition.[2][15][16]

Materials:

  • Cancer cells treated with the piperidine derivative.

  • Lysis buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.[17]

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. The two case studies presented here, opioid receptor modulators and anticancer agents, underscore the chemical tractability and pharmacological versatility of functionalized piperidine derivatives. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, facilitated by robust experimental protocols, is paramount for the successful design and development of the next generation of piperidine-based drugs.

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Comparative

A Senior Application Scientist's Guide to the Physicochemical Properties of Piperidine Carboxylic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, particularly in neuropharmacology, the piperidine carboxylic acid scaffold is of significant interest. The...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in neuropharmacology, the piperidine carboxylic acid scaffold is of significant interest. These molecules are constrained analogues of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1] Their isomeric forms—pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid)—exhibit distinct physicochemical properties that profoundly influence their pharmacokinetic and pharmacodynamic profiles. Understanding these differences is not merely academic; it is fundamental to the rational design of novel therapeutics for conditions like epilepsy, anxiety, and other neurological disorders.[2][3][4]

This guide provides an in-depth, comparative analysis of these isomers, grounding the discussion in experimental data and established methodologies. We will explore the causal relationships between molecular structure and key physicochemical parameters, offering field-proven insights for drug development professionals.

Molecular Structure and Isomerism: The Foundation of Physicochemical Diversity

The fundamental difference between pipecolic, nipecotic, and isonipecotic acid lies in the position of the carboxylic acid group on the piperidine ring. This seemingly subtle structural variation creates significant differences in charge distribution, intramolecular interactions, molecular symmetry, and steric hindrance, which in turn dictate their physicochemical behavior.

Caption: Chemical structures of the three principal piperidine carboxylic acid isomers.

Comparative Analysis of Key Physicochemical Properties

The utility of a drug candidate is inextricably linked to its physicochemical properties. For piperidine carboxylic acid isomers, the location of the carboxyl group is the primary determinant of these characteristics.

The pKa values, which describe the ionization state of a molecule at a given pH, are critical for predicting a drug's behavior in physiological environments. These isomers are zwitterionic, possessing both an acidic carboxylic group (pKa1) and a basic piperidine nitrogen (pKa2).

The proximity of the electron-withdrawing carboxylic acid to the basic nitrogen atom has a pronounced inductive effect. In pipecolic acid (2-position), the carboxyl group is closest to the nitrogen, leading to the strongest destabilization of the protonated amine and thus the lowest pKa2 (making the amine more acidic). Conversely, in isonipecotic acid (4-position), the groups are maximally separated, resulting in a higher pKa2, similar to that of piperidine itself. Nipecotic acid (3-position) exhibits intermediate values.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] Highly polar, zwitterionic compounds like these isomers generally have low lipophilicity (negative LogP values), presenting a challenge for blood-brain barrier penetration.

The relative positioning of the polar carboxyl and amino groups influences the overall molecular polarity and the potential for intramolecular hydrogen bonding, which can mask polar groups and slightly increase lipophilicity. Pipecolic acid, with its adjacent functional groups, has a computed XLogP3 value of -2.3, indicating high hydrophilicity.[6][7] Isonipecotic acid has a slightly higher LogP of -0.08, suggesting a modest decrease in polarity due to the symmetrical arrangement of its charged groups.[8]

High aqueous solubility is a common characteristic of these isomers, owing to their polar, ionizable functional groups that readily form hydrogen bonds with water.[9] This property is advantageous for formulation in aqueous media for in vitro assays and parenteral drug delivery.[2][10]

Nipecotic acid is reported to be soluble in water at approximately 50 mg/mL.[2] Pipecolic acid has a very high reported solubility of 314 mg/mL.[11] While specific quantitative data for isonipecotic acid is less consistently reported, its zwitterionic nature suggests it is also freely soluble in water.[12][13]

The melting point reflects the strength of the intermolecular forces within the crystal lattice. Isonipecotic acid, with its high degree of symmetry, can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions (ionic and hydrogen bonding) and a significantly higher melting point compared to its less symmetrical counterparts.[14][15]

PropertyPipecolic Acid (2-)Nipecotic Acid (3-)Isonipecotic Acid (4-)
Molecular Weight 129.16 g/mol [6]129.16 g/mol [2]129.16 g/mol [14]
pKa (Carboxylic Acid) ~2-3 (Predicted)3.88 (Predicted)[1]3.73[8]
pKa (Piperidine N) ~8-9 (Predicted)~10-11 (Predicted)10.72[8]
XLogP3 / LogP -2.3[6][7]-2.9[1]-0.08[8]
Aqueous Solubility ~314 mg/mL[11]~50 mg/mL[2]Soluble[12]
Melting Point (°C) 266 - 272[6][7]253 - 261 (dec.)[2][16][17]>300 (often ~336)[13][14][15]
Note: pKa and LogP values can vary based on experimental conditions and prediction algorithms. The data presented are representative values from available sources.
Implications for Drug Development

The distinct physicochemical profiles of these isomers directly translate to different therapeutic potentials and challenges.

  • Nipecotic acid is a well-known inhibitor of GABA transporter 1 (GAT-1).[3] Its primary limitation as a CNS drug is its poor ability to cross the blood-brain barrier due to its hydrophilic, zwitterionic nature at physiological pH. Much of the drug development effort around nipecotic acid has focused on creating more lipophilic prodrugs to enhance brain penetration.[4]

  • Isonipecotic acid is a partial agonist of the GABA-A receptor.[18] Like nipecotic acid, its high polarity prevents it from crossing the blood-brain barrier, limiting its use as a centrally-acting agent but making it a useful pharmacological tool for peripheral studies.[18]

  • Pipecolic acid is a metabolite of lysine and is found endogenously.[19] Elevated levels are associated with certain metabolic disorders and neurological conditions like epilepsy.[19] Its role is complex, and its direct therapeutic application is less explored compared to its isomers.

The relationship between these fundamental properties and their ultimate biological fate is a cornerstone of medicinal chemistry.

ADME_Influence cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) cluster_2 Pharmacodynamic Effect pKa pKa (Ionization) Absorption Absorption (e.g., GI Tract) pKa->Absorption affects charge Distribution Distribution (e.g., BBB Penetration) pKa->Distribution Clearance Metabolism & Excretion pKa->Clearance affects renal clearance Target Target Binding & Efficacy pKa->Target influences ionic interactions LogP LogP / LogD (Lipophilicity) LogP->Absorption affects permeability LogP->Distribution critical for membrane crossing LogP->Clearance affects metabolic pathways Solubility Aqueous Solubility Solubility->Absorption affects dissolution

Caption: Influence of key physicochemical properties on a drug's ADME profile and efficacy.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental protocols. The following are standard, self-validating methods for determining the key parameters discussed.

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant (a strong acid or base).[1][20]

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure accurate pH readings. The temperature of the buffers and the sample solution should be identical and controlled.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, CO2-free water to a concentration of approximately 1-10 mM.

  • Blank Titration: Perform a titration on the solvent (water) using the same volume and titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to account for the buffering capacity of the solvent itself.

  • Sample Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Insert the calibrated pH electrode. Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep portion of the curve). For a zwitterionic compound, two equivalence points will be observed, allowing for the determination of both pKa values.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (Standard Buffers) B Prepare Analyte Solution (Known Concentration) A->B C Add Titrant Incrementally B->C D Record Stabilized pH C->D E Plot pH vs. Titrant Volume D->E Generate Titration Curve F Identify Half-Equivalence Point(s) E->F G Determine pKa Value(s) F->G

Caption: Workflow for pKa determination using potentiometric titration.

The shake-flask method remains the "gold standard" for measuring lipophilicity due to its direct measurement of partitioning.[21][22][23]

Step-by-Step Protocol:

  • Phase Saturation: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4). Mix equal volumes of n-octanol and the PBS buffer and shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the layers after they have fully settled.

  • Compound Dosing: Prepare a stock solution of the test compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). Add a small aliquot of the compound stock solution. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to reach equilibrium. This must be empirically determined for each compound class.

  • Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for drug development.[24][25]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[24]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the solution by filtration or high-speed centrifugation.

  • Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and determine the compound's concentration using a validated HPLC-UV method with an external calibration curve.[24][26]

  • Validation: To confirm equilibrium has been reached, the experiment can be repeated with different incubation times (e.g., 24h, 48h, 72h). The solubility value should be constant once equilibrium is achieved.[24]

Conclusion

The positional isomerism of piperidine carboxylic acids provides a classic textbook example of how subtle changes in molecular architecture lead to dramatic shifts in physicochemical properties. Isonipecotic acid's high symmetry results in a remarkably high melting point, while the proximity of functional groups in pipecolic acid significantly impacts its pKa and hydrophilicity. These inherent properties govern the biological activity and therapeutic limitations of each isomer, particularly concerning their ability to access the central nervous system. For drug development professionals, a thorough understanding and precise experimental determination of these parameters are not optional—they are prerequisites for designing effective, safe, and bioavailable medicines.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Topic: Personal protective equipment for handling (2S,3R)-3-hydroxypiperidine-2-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2S,3R)-3-hydroxypiperidine-2-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Context: The Stereochemical Risk

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is not merely a generic organic building block; it is a chiral scaffold often employed in the synthesis of peptidomimetics, NMDA receptor modulators, and glycosidase inhibitors.

The Scientist’s Perspective: While standard Safety Data Sheets (SDS) often classify this family of compounds as "Irritants" (Warning), the specific stereochemistry implies high biological affinity. In drug discovery, we apply the Precautionary Principle : treat this chiral intermediate as a potential bioactive agent until proven otherwise. The primary operational risks are inhalation of fines (dust) during weighing and dermal absorption leading to sensitization.

Hazard Identification & Risk Assessment

The following hazard profile is synthesized from GHS classifications for hydroxypipecolic acid derivatives.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]High risk during mucociliary clearance if dust is inhaled.
Skin Irritation H315 Causes skin irritation.[3][4][5][6][7]Potential for dermatitis; barrier protection is critical.
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6][7][8][9]Fine powders behave like abrasives and chemical irritants.
STOT-SE H335 May cause respiratory irritation.[2][3][6][10]Primary Risk: Mucous membrane inflammation from airborne dust.
PPE Protocol: A Layered Defense System

Do not rely on a "one-size-fits-all" approach. Select your PPE tier based on the experimental scale.

Tier 1: Standard Bench Scale (< 1 gram)
  • Respiratory: Work strictly within a certified Chemical Fume Hood (face velocity 80–100 fpm). If hood access is restricted, an N95 respirator is the absolute minimum requirement.

  • Dermal: Single-layer Nitrile gloves (minimum thickness 0.11 mm).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders.

Tier 2: Scale-Up / High Potency (> 1 gram or Solution Phase)
  • Respiratory: Fume hood is mandatory. For spill cleanup outside a hood, use a P100 (HEPA) half-face respirator.

  • Dermal: Double Gloving Technique.

    • Inner Layer: 4 mil Nitrile (bright color).

    • Outer Layer: 5-8 mil Nitrile (dark color).

    • Rationale: Visual breach detection. If the inner color shows through, change immediately.

  • Body: Tyvek® lab coat or sleeve protectors to prevent cuff-gap exposure.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on physical state and quantity.

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing Solution Solution State->Solution Reaction/Workup Quantity Quantity > 1g? Solid->Quantity Tier1 TIER 1 PPE (Splash Goggles, Nitrile, Fume Hood) Solution->Tier1 Standard Solvent Quantity->Tier1 No Tier2 TIER 2 PPE (Double Glove, Tyvek Sleeves, P100 Backup) Quantity->Tier2 Yes (High Dust Risk)

Figure 1: PPE Decision Matrix. Selects protection level based on the risk of aerosolization and total mass handled.

Operational Handling Workflow

This protocol ensures containment of the solid, which is often zwitterionic and prone to static charge.

Step 1: Preparation & Weighing
  • Static Control: Amino acid derivatives are prone to static "fly-away." Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be a hydrochloride salt (corrosion risk); use PTFE-coated tools.

Step 2: Solubilization
  • Solvent Choice: (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is polar. It typically dissolves in water, methanol, or dilute acid.

  • Addition: Add the solvent to the powder, not the powder to the solvent, to minimize puff-back.

  • Vessel: Cap the vial immediately after addition. Vortex inside the hood.

Step 3: Decontamination
  • Immediate Wipe: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin. Wash hands with soap and water for 20 seconds immediately.

Waste Disposal & Emergency Response

Proper disposal prevents environmental contamination and regulatory fines.

Waste Segregation
  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and gloves in Hazardous Solid Waste (labeled "Organic Solid, Toxic/Irritant").

  • Liquid Waste: Segregate into Organic Waste (Halogen-Free) unless chlorinated solvents were used.

  • Aqueous Waste: If dissolved in water/buffer, verify pH. Do not pour down the drain; collect as Aqueous Chemical Waste .

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Reference H335).

  • Eye Contact: Flush with water for 15 minutes .[4][5] Hold eyelids open. The solid is abrasive; do not rub.

  • Spill (Solid): Do not sweep dry dust (aerosol risk). Cover with wet paper towels to dampen, then scoop into a waste container.

Visualization: Disposal Lifecycle

Disposal_Lifecycle Source Contaminated Material Type Material Type? Source->Type Solid_Waste Solid Waste Type->Solid_Waste Gloves, Boats, Powder Liquid_Waste Liquid Waste Type->Liquid_Waste Mother Liquor, Rinses Seg_Solid Segregate: Solid HazMat (Label: Irritant/Bioactive) Solid_Waste->Seg_Solid Seg_Liq Segregate: Organic Solvents (No Drains!) Liquid_Waste->Seg_Liq Disposal Approved Incineration (P501 Compliance) Seg_Solid->Disposal Seg_Liq->Disposal

Figure 2: Waste Disposal Lifecycle. Ensures segregation of nitrogen-containing organic waste from general refuse.

References
  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 3-Hydroxypipecolic acid. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: (3S)-3-Hydroxypiperidine, N-BOC protected (Analogous Handling). Retrieved from

  • Cayman Chemical. (2025).[6][8] Safety Data Sheet: L-Pipecolic Acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Hydroxypipecolic acid. National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
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